Su 10603
Description
Properties
IUPAC Name |
7-chloro-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-12-5-3-10-4-6-13(15(18)14(10)8-12)11-2-1-7-17-9-11/h1-3,5,7-9,13H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBZARSYIFQZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)C(=O)C1C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80999882 | |
| Record name | 7-Chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786-97-0 | |
| Record name | Su 10603 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=786-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SU 10603 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Su-10603 and its Inhibition of P450c17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-10603 is a non-steroidal small molecule recognized for its inhibitory action on Cytochrome P450 17A1 (P450c17 or CYP17A1). This enzyme is a critical juncture in the steroidogenesis pathway, possessing dual enzymatic functions as both a 17α-hydroxylase and a 17,20-lyase.[1][2] Its activities are essential for the biosynthesis of glucocorticoids and sex steroids, making it a significant target in the research and development of therapeutics for hormone-dependent pathologies, notably prostate cancer.[1][3] SU-10603, a pyridine derivative, serves as a valuable tool for in vitro studies of steroid metabolism and as a reference compound in the design of novel P450c17 inhibitors.[1][4] This guide provides a comprehensive overview of the SU-10603 inhibition pathway, detailed experimental protocols, and a summary of relevant quantitative data.
The P450c17-Mediated Steroidogenesis Pathway and the Role of SU-10603
The biosynthesis of steroid hormones, or steroidogenesis, is a complex cascade of enzymatic reactions. P450c17 plays a pivotal role in this pathway by catalyzing two key sequential reactions:
-
17α-hydroxylase activity: It introduces a hydroxyl group at the 17α position of pregnenolone and progesterone.
-
17,20-lyase activity: It cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the precursors to all androgens and estrogens.
SU-10603 exerts its effect by specifically inhibiting these activities of P450c17. By blocking this enzyme, SU-10603 effectively halts the downstream production of androgens and estrogens. The mechanism of inhibition is believed to be competitive, with the inhibitor binding to the active site of the enzyme.
Below is a diagram illustrating the steroidogenesis pathway and the point of inhibition by SU-10603.
Caption: Steroidogenesis pathway highlighting P450c17 and its inhibition by Su-10603.
Quantitative Data on Su-10603 Inhibition
| Inhibitor | Target Enzyme/Reaction | IC50 / % Inhibition | Species/System |
| Su-10603 | 11β-hydroxylation | ~0.5 mM (50% inhibition) | Guinea Pig Adrenal Mitochondria[4] |
| Su-10603 | Cholesterol Side-Chain Cleavage | ~0.1 mM (50% inhibition) | Guinea Pig Adrenal Mitochondria[4] |
| Su-10603 | Benzo[a]pyrene hydroxylase | ~0.05 mM (50% inhibition) | Guinea Pig Adrenal Microsomes[4] |
| Su-10603 | Benzphetamine demethylase | ~0.05 mM (50% inhibition) | Guinea Pig Adrenal Microsomes[4] |
| Ketoconazole | P450 17 alpha | 67 µM | Rat Testicular Microsomes[5] |
| Compound 12* | P450 17 alpha | 13 µM | Rat Testicular Microsomes[5] |
| Compound 13** | P450 17 alpha | 13 µM | Rat Testicular Microsomes[5] |
* 5-methoxy-2-(4-pyridylmethyl)-1-tetralone ** 5-methoxy-2-(4-pyridyl)-1-tetralone
Experimental Protocols
The following is a detailed methodology for an in vitro assay to determine the inhibitory activity of compounds like SU-10603 on P450c17, based on established protocols.
In Vitro P450c17 (17α-hydroxylase) Inhibition Assay
1. Objective:
To determine the half-maximal inhibitory concentration (IC50) of SU-10603 for the 17α-hydroxylase activity of P450c17.
2. Materials:
-
Enzyme Source: Microsomes from rat testes or recombinant human P450c17 expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: Progesterone (unlabeled).
-
Cofactor: NADPH.
-
Inhibitor: SU-10603.
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Solvent: DMSO for dissolving the inhibitor.
-
Extraction Solvent: Dichloromethane or ethyl acetate.
-
HPLC System: A high-performance liquid chromatography system with a UV detector.
-
Columns: A suitable C18 reverse-phase HPLC column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Standards: Progesterone and 17α-hydroxyprogesterone.
3. Experimental Workflow:
Caption: Experimental workflow for P450c17 inhibition assay.
4. Detailed Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SU-10603 in DMSO. Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations.
-
Prepare a stock solution of progesterone in ethanol or DMSO.
-
Prepare a fresh solution of NADPH in buffer immediately before use.
-
Thaw the microsomal preparation on ice. Dilute to the desired protein concentration in potassium phosphate buffer.
-
-
Incubation:
-
In microcentrifuge tubes, add the appropriate volume of the microsomal suspension.
-
Add a small volume (e.g., 1 µL) of the SU-10603 dilution or DMSO (for the control) to the tubes.
-
Pre-incubate the microsomes and inhibitor for a short period (e.g., 5-10 minutes) at 37°C.
-
Add the progesterone substrate to the tubes.
-
Initiate the enzymatic reaction by adding NADPH. The final reaction volume should be consistent across all tubes.
-
-
Reaction Termination and Extraction:
-
After a fixed incubation time (e.g., 30-60 minutes), terminate the reaction by adding a volume of ice-cold extraction solvent (e.g., 2 volumes of dichloromethane).
-
Vortex vigorously to extract the steroids into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Separate the substrate (progesterone) and the product (17α-hydroxyprogesterone) using a suitable gradient elution.
-
Detect the compounds by their UV absorbance at a specific wavelength (e.g., 240 nm).
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of the analytical standards.
-
-
Data Analysis:
-
Calculate the amount of product formed in each reaction.
-
Determine the percentage of inhibition for each concentration of SU-10603 relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
References
- 1. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of 17alpha-hydroxylase/17,20-lyase (CYP17): potential agents for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of adrenocortical, mitochondrial and microsomal monooxygenases by SU-10'603, a steroid 17 alpha-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridyl substituted benzocycloalkenes: new inhibitors of 17 alpha-hydroxylase/17,20-lyase (P450 17 alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzyme Kinetics of Su-10603 and CYP17A1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to CYP17A1 and its Role in Steroidogenesis
CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum of steroidogenic tissues, such as the adrenal glands and gonads. It plays a crucial role in the steroid biosynthesis pathway, which is responsible for the production of all steroid hormones from cholesterol.
The two key reactions catalyzed by CYP17A1 are:
-
17α-Hydroxylase Activity: The conversion of pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This is an essential step in the synthesis of glucocorticoids like cortisol.
-
17,20-Lyase Activity: The subsequent cleavage of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the precursors for all androgens, including testosterone.
Due to its central role in androgen synthesis, CYP17A1 is a prime target for the treatment of hormone-sensitive cancers, particularly prostate cancer. By inhibiting CYP17A1, the production of androgens that fuel cancer cell growth can be significantly reduced.
Su-10603: A Non-Steroidal Inhibitor of CYP17A1
Su-10603 is a non-steroidal molecule that has been identified as a specific inhibitor of CYP17A1. Unlike steroidal inhibitors, which often mimic the structure of the enzyme's natural substrates, non-steroidal inhibitors offer the potential for greater specificity and different pharmacological profiles. Su-10603 has served as a scaffold for the development of a newer generation of non-steroidal CYP17A1 inhibitors.
Mechanism of Action
The precise mechanism of action for Su-10603's inhibition of CYP17A1 is not extensively detailed in the available literature. However, as a non-steroidal inhibitor, it is presumed to bind to the active site of the enzyme, thereby preventing the binding and subsequent conversion of its natural substrates, pregnenolone and progesterone. The inhibition of both the 17α-hydroxylase and 17,20-lyase activities leads to a downstream reduction in androgen biosynthesis.
Quantitative Data on CYP17A1 Inhibition
While direct and specific IC50 and Ki values for Su-10603 are not readily found in the reviewed literature, the following table provides a comparative look at the inhibitory activities of other well-characterized non-steroidal and steroidal CYP17A1 inhibitors. This context is crucial for understanding the landscape of CYP17A1 inhibition and for designing experiments to evaluate novel compounds.
| Inhibitor | Type | Target Activity | IC50 | Ki | Citation |
| Abiraterone | Steroidal | 17α-Hydroxylase & 17,20-Lyase | Not specified | Not specified | |
| Orteronel (TAK-700) | Non-steroidal | 17,20-Lyase selective | Not specified | Not specified | |
| Galeterone (TOK-001) | Steroidal | 17,20-Lyase selective | Not specified | Not specified | |
| VT-464 (Seviteronel) | Non-steroidal | 17,20-Lyase selective | Not specified | Not specified |
Note: The absence of specific values in the table reflects the limited availability of this data in the cited public literature. Researchers are encouraged to perform their own kinetic studies to determine these values for their specific experimental conditions.
Experimental Protocols for CYP17A1 Inhibition Assays
The following protocols are detailed methodologies for conducting in vitro assays to determine the inhibitory potential of compounds like Su-10603 against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. These protocols are based on established methods in the field.
Assay for 17α-Hydroxylase Activity
This assay measures the conversion of a radiolabeled substrate, [14C]-progesterone, to its hydroxylated product.
Materials:
-
Recombinant human CYP17A1 enzyme
-
NADPH
-
[14C]-Progesterone (substrate)
-
Su-10603 or other test inhibitors
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Ethyl acetate (for extraction)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, recombinant CYP17A1 enzyme, and NADPH.
-
Inhibitor Addition: Add Su-10603 or the test compound at various concentrations. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the [14C]-progesterone substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as a strong acid or base.
-
Extraction: Extract the steroids from the aqueous phase using an organic solvent like ethyl acetate.
-
Analysis by TLC: Spot the extracted organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate ([14C]-progesterone) from the product (17α-hydroxyprogesterone).
-
Quantification: Visualize the radioactive spots using a phosphorimager or by scraping the corresponding sections of the TLC plate and measuring the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
Assay for 17,20-Lyase Activity
This assay measures the conversion of a radiolabeled substrate, [3H]-17α-hydroxypregnenolone, to DHEA.
Materials:
-
Recombinant human CYP17A1 enzyme
-
NADPH
-
Cytochrome b5 (to enhance lyase activity)
-
[3H]-17α-hydroxypregnenolone (substrate)
-
Su-10603 or other test inhibitors
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Chloroform:methanol (2:1, v/v) for extraction
-
High-performance liquid chromatography (HPLC) system with a radiodetector or a scintillation counter
Procedure:
-
Reaction Setup: Prepare
An In-Depth Technical Guide to the Discovery and Synthesis of Su-10603
For Researchers, Scientists, and Drug Development Professionals
Abstract
Su-10603, a potent pyridine derivative, has garnered significant attention in pharmacological research due to its targeted inhibition of key enzymes within the steroidogenesis pathway and xenobiotic metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Su-10603. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.
Discovery and Pharmacological Profile
Su-10603 was identified as a potent inhibitor of steroid 17α-hydroxylase, a critical enzyme in the biosynthesis of steroid hormones.[1][2] Structurally related to metyrapone, Su-10603 exhibits a more potent and, in some cases, broader inhibitory profile against various cytochrome P450 (CYP) enzymes.[1] Its mechanism of action involves binding to the heme iron of cytochrome P450, leading to a type II spectral change, characteristic of inhibitors that interact with the heme prosthetic group.[1] This interaction effectively blocks the binding of endogenous substrates, thereby inhibiting enzymatic activity.[1]
Beyond its primary target, Su-10603 has been shown to inhibit several other monooxygenases, indicating a degree of non-specificity.[2] This includes enzymes involved in both steroidogenesis and the metabolism of xenobiotics.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of Su-10603 has been quantified against a range of enzymes. The following table summarizes the available data on the concentration of Su-10603 required for 50% inhibition (IC50) of various enzymatic activities.
| Enzyme/Reaction | Test System | Substrate | IC50 (approximate) |
| Steroid 17α-hydroxylase | Guinea Pig Adrenal Microsomes | Endogenous | Not explicitly quantified, but established as a primary target. |
| 11β-hydroxylase | Guinea Pig Adrenal Mitochondria | Endogenous | 0.5 mM[2] |
| Cholesterol Side-Chain Cleavage (CSC) | Guinea Pig Adrenal Mitochondria | Endogenous | 0.1 mM[2] |
| Benzo[a]pyrene hydroxylase | Guinea Pig Adrenal Microsomes / Rat Liver Microsomes | Benzo[a]pyrene | 0.05 mM[2] / ~0.1-0.2 mM[1] |
| Benzphetamine demethylase | Guinea Pig Adrenal Microsomes | Benzphetamine | 0.05 mM[2] |
| Ethylmorphine demethylation | Rat Liver Microsomes | Ethylmorphine | ~0.1-0.2 mM[1] |
| Aniline hydroxylation | Rat Liver Microsomes | Aniline | ~0.1-0.2 mM[1] |
Synthesis of Su-10603
While a detailed, publicly available, step-by-step synthesis protocol for Su-10603 (7-chloro-3,4-dihydro-2-(3-pyridyl)-1(2H)-naphthalenone) is not readily found in the primary literature, a plausible synthetic route can be devised based on established organic chemistry principles and the synthesis of analogous naphthalenone derivatives. The proposed synthesis involves a multi-step process starting from commercially available precursors.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for Su-10603.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 7-Chloro-1-tetralone This intermediate can be synthesized via a Friedel-Crafts acylation of chlorobenzene with succinic anhydride to form β-(4-chlorobenzoyl)propionic acid. Subsequent Clemmensen reduction of the ketone yields γ-(4-chlorophenyl)butyric acid. Intramolecular cyclization of γ-(4-chlorophenyl)butyric acid using a dehydrating agent like polyphosphoric acid or thionyl chloride would yield 7-chloro-1-tetralone.
Step 2: Synthesis of Su-10603 A plausible route to the final product involves a base-catalyzed aldol condensation between 7-chloro-1-tetralone and nicotinaldehyde (pyridine-3-carboxaldehyde). This would form an α,β-unsaturated ketone intermediate. Subsequent reaction of this intermediate, potentially a Michael addition followed by cyclization and aromatization with a suitable nitrogen source like ammonia or an ammonium salt, would lead to the formation of the pyridyl-substituted dihydronaphthalenone structure of Su-10603.
Signaling Pathway Inhibition
Su-10603's primary mechanism of action is the inhibition of steroid 17α-hydroxylase (CYP17A1), a key enzyme in the adrenal cortex and gonads. This enzyme catalyzes the conversion of pregnenolone and progesterone to their 17α-hydroxylated counterparts, which are essential precursors for the synthesis of cortisol and sex steroids (androgens and estrogens). By inhibiting this step, Su-10603 disrupts the normal steroidogenesis pathway.
Caption: Inhibition of Steroidogenesis by Su-10603.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram illustrates a typical experimental workflow for determining the inhibitory potential of a compound like Su-10603 on a specific enzyme, such as a cytochrome P450 isozyme.
Caption: Workflow for an in vitro enzyme inhibition assay.
Detailed Protocol for a Cytochrome P450 Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of Su-10603 in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the specific cytochrome P450 enzyme (e.g., human liver microsomes), the probe substrate, and the necessary cofactors (e.g., NADPH regenerating system) in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube or a well of a microplate, pre-incubate the enzyme preparation with varying concentrations of Su-10603 (or vehicle control) for a short period at the optimal temperature (typically 37°C).
-
Initiate the enzymatic reaction by adding the probe substrate.
-
Allow the reaction to proceed for a defined period, ensuring that the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the protein.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to an analysis vial.
-
Analyze the supernatant for the presence of the metabolite of the probe substrate using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Su-10603 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Su-10603 concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Conclusion
Su-10603 is a valuable pharmacological tool for the in vitro and in vivo study of steroidogenesis and cytochrome P450-mediated metabolism. Its potent inhibitory activity against steroid 17α-hydroxylase and other monooxygenases makes it a subject of continued interest in endocrinology and drug metabolism research. This guide provides a foundational understanding of its discovery, a plausible synthetic approach, its mechanism of action, and the experimental procedures for its characterization, serving as a comprehensive resource for the scientific community. Further research to elucidate its precise binding mode and to explore its potential therapeutic applications is warranted.
References
An In-Depth Technical Guide to the Chemical Properties and Structure of Su 10603
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and known mechanisms of action of Su 10603, a potent inhibitor of steroidogenesis and cytochrome P450 enzymes. The information is presented to support research and development activities in pharmacology and medicinal chemistry.
Core Chemical and Physical Properties
This compound, also known by its CAS number 786-97-0, is a synthetic molecule with a well-defined chemical structure. Its systematic IUPAC name is 7-chloro-3,4-dihydro-2-(3-pyridinyl)-1(2H)-naphthalenone[1]. The key identifiers and properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 786-97-0 | [1][2][3][4][5][6] |
| IUPAC Name | 7-chloro-3,4-dihydro-2-(3-pyridinyl)-1(2H)-naphthalenone | [1] |
| Synonyms | SU-10603, SU10603 | [1] |
| Molecular Formula | C₁₅H₁₂ClNO | [1][6] |
| Molecular Weight | 257.71 g/mol | [6] |
| SMILES | O=C1C(C2=CC=CN=C2)CCC3=C1C=C(Cl)C=C3 | [1] |
| Physical Form | Solid | |
| Melting Point | 95-96 °C | [6] |
| Predicted Boiling Point | 430.1 ± 45.0 °C | [6] |
| Predicted Density | 1.275 ± 0.06 g/cm³ | [6] |
Mechanism of Action and Biological Activity
This compound is recognized for its potent inhibitory effects on two key enzyme systems: steroid 17α-hydroxylase (CYP17A1) and hepatic microsomal cytochrome P450 (CYP) enzymes.
Inhibition of Steroid 17α-Hydroxylase (CYP17A1)
Steroid 17α-hydroxylase is a critical enzyme in the biosynthesis of steroid hormones, including cortisol and androgens. It catalyzes the hydroxylation of pregnenolone and progesterone at the 17α position, a necessary step for the production of these downstream hormones. By inhibiting this enzyme, this compound effectively blocks the steroidogenesis pathway. This mechanism of action makes it a valuable tool for studying steroid metabolism and a potential lead compound for the development of drugs targeting hormone-dependent conditions.
Figure 1: Inhibition of Steroidogenesis by this compound.
Inhibition of Cytochrome P450 Enzymes
In addition to its effects on steroidogenesis, this compound is a known inhibitor of various hepatic microsomal cytochrome P450 enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs, and endogenous compounds. The inhibition of CYP enzymes by this compound can lead to altered drug metabolism, potentially causing drug-drug interactions. This property is important to consider in any pharmacological studies involving this compound.
Figure 2: Inhibition of Cytochrome P450-mediated Drug Metabolism by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activity of this compound. Below are representative methodologies for key experiments.
In Vitro Steroid 17α-Hydroxylase Inhibition Assay
This assay is designed to determine the inhibitory potential of this compound on the activity of steroid 17α-hydroxylase (CYP17A1).
Materials:
-
Human recombinant CYP17A1 enzyme
-
NADPH-cytochrome P450 reductase
-
[³H]-Progesterone (substrate)
-
This compound (test inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH-cytochrome P450 reductase, and the recombinant CYP17A1 enzyme.
-
Add this compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiate the reaction by adding the [³H]-Progesterone substrate.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solvent, such as a strong acid.
-
Extract the steroids from the aqueous mixture using ethyl acetate.
-
Evaporate the organic solvent and resuspend the residue in a small volume of solvent.
-
Spot the extracted steroids onto a TLC plate and develop the chromatogram to separate the substrate ([³H]-Progesterone) from the product ([³H]-17α-hydroxyprogesterone).
-
Visualize the spots (e.g., using a phosphorimager) and scrape the corresponding areas into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
References
- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of Su 10603: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action
Su 10603 primarily functions as an inhibitor of cytochrome P450 enzymes. Its two most characterized activities are:
-
Inhibition of Steroid 17α-hydroxylase (CYP17A1): This enzyme is a critical juncture in the biosynthesis of steroid hormones, catalyzing both 17α-hydroxylation and 17,20-lyase reactions.[1] By inhibiting CYP17A1, this compound can significantly reduce the production of glucocorticoids and sex steroids.[2]
-
Inhibition of Hepatic Microsomal Drug Metabolism: this compound has been shown to inhibit various cytochrome P450 enzymes located in the liver microsomes, which are responsible for the metabolism of a wide range of xenobiotics, including drugs.
Quantitative Data: In-Vitro Efficacy
The following tables summarize the available quantitative data on the inhibitory efficacy of this compound from in-vitro studies.
Table 1: Inhibition of Hepatic Microsomal Enzymes by this compound in Rat Liver Microsomes
| Substrate | Enzyme Activity Measured | This compound Concentration (mM) | Approximate Inhibition (%) |
| Ethylmorphine | N-demethylation | 0.1 - 0.2 | ~50 |
| Aniline | Hydroxylation | 0.1 - 0.2 | ~50 |
| Benzo[a]pyrene | Hydroxylation | 0.1 - 0.2 | ~50 |
Signaling Pathway
The following diagram illustrates the role of CYP17A1 in the steroidogenesis pathway and the point of inhibition by this compound.
Caption: Inhibition of CYP17A1 by this compound in the steroidogenesis pathway.
Experimental Protocols
In-Vitro Inhibition of Steroid 17α-hydroxylase (CYP17A1)
This protocol is a generalized procedure based on established methods for assessing CYP17A1 inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for CYP17A1 activity.
Materials:
-
Recombinant human CYP17A1 enzyme
-
NADPH-cytochrome P450 reductase
-
Cytochrome b5
-
Liposomes (e.g., DLPC)
-
Substrate: Progesterone or Pregnenolone (radiolabeled or non-radiolabeled)
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ethyl acetate)
-
HPLC system with a suitable column (e.g., C18) for steroid separation
-
Scintillation counter (if using radiolabeled substrate)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, recombinant CYP17A1, NADPH-cytochrome P450 reductase, and cytochrome b5 reconstituted in liposomes.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., progesterone).
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold ethyl acetate).
-
Extraction: Vortex the samples vigorously and centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the steroids to a new tube.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis. Separate and quantify the substrate and the hydroxylated product (e.g., 17α-hydroxyprogesterone).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for in-vitro CYP17A1 inhibition assay.
Inhibition of Hepatic Microsomal Drug Metabolism
This protocol provides a general framework for assessing the inhibitory effect of this compound on the metabolic activity of liver microsomes.
Objective: To evaluate the inhibitory potential of this compound on the metabolism of probe substrates by hepatic microsomes.
Materials:
-
Liver microsomes (from rat, guinea pig, or human)
-
Probe substrates for specific P450 enzymes (e.g., ethylmorphine for CYP3A, aniline for CYP2E1, benzo[a]pyrene for CYP1A)
-
This compound
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Appropriate analytical standards for the metabolites
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Microsomal Incubation Mixture: Prepare a mixture containing liver microsomes, potassium phosphate buffer, and the NADPH regenerating system.
-
Inhibitor Addition: Add various concentrations of this compound (or vehicle control) to the incubation mixtures.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Start the metabolic reaction by adding the probe substrate.
-
Incubation: Incubate the reactions at 37°C for a specific time, ensuring linearity of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation for each this compound concentration. Calculate the percentage of inhibition compared to the control and determine the IC50 value.
Discussion and Future Directions
The available data strongly indicate that this compound is a potent inhibitor of CYP17A1 and various hepatic microsomal enzymes in vitro. Its ability to block steroidogenesis suggests potential therapeutic applications in hormone-dependent diseases, such as certain types of cancer. However, the lack of published preclinical efficacy studies in animal models of disease and the absence of clinical trial data represent a significant knowledge gap.
Future research should focus on:
-
In-vivo Efficacy Studies: Evaluating the efficacy of this compound in relevant animal models of diseases where steroid hormone synthesis plays a key role.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against a broader panel of cytochrome P450 enzymes to understand its potential for drug-drug interactions.
-
Toxicity Studies: Conducting comprehensive toxicology studies to determine the safety profile of this compound.
Conclusion
This compound demonstrates clear in-vitro efficacy as an inhibitor of key enzymes involved in steroidogenesis and drug metabolism. While these preliminary findings are promising, further preclinical and clinical investigations are imperative to ascertain its therapeutic potential and safety profile for any clinical application. This guide provides a foundational resource for researchers interested in exploring the pharmacological properties of this compound.
References
Su 10603: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Su 10603 is a non-steroidal small molecule inhibitor primarily targeting the enzyme steroid 17α-hydroxylase/17,20-lyase, also known as cytochrome P450 17A1 (CYP17A1). This enzyme is a critical bottleneck in the steroidogenesis pathway, responsible for the synthesis of androgens and glucocorticoids. Due to its central role in hormone production, CYP17A1 is a key target for the development of therapeutics for hormone-dependent diseases, particularly prostate cancer. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, including quantitative inhibitory data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.
Target Specificity and Selectivity Profile of this compound
This compound exhibits potent inhibition of CYP17A1. However, it is not entirely specific for this enzyme and displays inhibitory activity against other cytochrome P450 enzymes and monooxygenases. The following table summarizes the available quantitative data on the inhibitory activity of this compound against various targets. It is important to note that direct comparisons of IC50 values should be made with caution as they can be influenced by varying experimental conditions.
| Target Enzyme | Substrate/Reaction | Organism/System | Approximate IC50/Inhibition | Reference |
| Primary Target | ||||
| Steroid 17α-hydroxylase (CYP17A1) | Pregnenolone/Progesterone | Guinea Pig Adrenal Microsomes | Potent Inhibitor (Specific IC50 not cited) | |
| Off-Target Activities | ||||
| 11β-hydroxylase | Guinea Pig Adrenal Mitochondria | ~0.5 mM | ||
| Cholesterol side-chain cleavage | Guinea Pig Adrenal Mitochondria | ~0.1 mM | ||
| Benzo[a]pyrene hydroxylase | Benzo[a]pyrene | Guinea Pig Adrenal Microsomes | ~0.05 mM | |
| Benzphetamine demethylase | Benzphetamine | Guinea Pig Adrenal Microsomes | ~0.05 mM | |
| Ethylmorphine demethylation | Ethylmorphine | Rat Liver Microsomes | 0.1 - 0.2 mM (for ~50% inhibition) | |
| Aniline hydroxylation | Aniline | Rat Liver Microsomes | 0.1 - 0.2 mM (for ~50% inhibition) | |
| Benzo[a]pyrene hydroxylation | Benzo[a]pyrene | Rat Liver Microsomes | 0.1 - 0.2 mM (for ~50% inhibition) |
Signaling Pathway Inhibition: The Steroidogenesis Pathway
The primary mechanism of action of this compound is the disruption of the steroidogenesis pathway through the inhibition of CYP17A1. This enzyme catalyzes two critical reactions: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that cleaves the C17-20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These products are precursors for the synthesis of androgens like testosterone and estrogens. By inhibiting CYP17A1, this compound effectively blocks the production of these sex hormones. Furthermore, the inhibition of 17α-hydroxylation also impacts the synthesis of cortisol, a major glucocorticoid.
Unveiling the Therapeutic Potential of SN-38 (CAS 786-97-0): An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the research applications of SN-38 (CAS 786-97-0), the potent active metabolite of the chemotherapeutic agent irinotecan. This document delves into its mechanism of action, summarizes its cytotoxic efficacy across various cancer cell lines, provides detailed experimental protocols, and visualizes key signaling pathways.
SN-38, chemically known as 7-Ethyl-10-hydroxycamptothecin, is a topoisomerase I inhibitor that is significantly more potent than its parent drug, irinotecan.[1][2] Its primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA single-strand breaks. These breaks, when encountered by the replication fork, are converted into cytotoxic double-strand breaks, ultimately inducing cell cycle arrest and apoptosis.[3][4]
Cytotoxic Activity of SN-38
The in vitro cytotoxicity of SN-38 has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LoVo | Colon Cancer | 20 | [5] |
| HCT116 | Colon Cancer | 50 | [5] |
| HT29 | Colon Cancer | 130 | [5] |
| OCUM-2M | Gastric Cancer | 6.4 | [6] |
| OCUM-8 | Gastric Cancer | 2.6 | [6] |
| A549 | Non-Small Cell Lung Cancer | ~10-100 (effective range) | [1] |
| H358 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective | [1] |
| HeLa | Cervical Cancer | Not explicitly stated, but effective | [7] |
| SiHa | Cervical Cancer | Not explicitly stated, but effective | [7] |
| GB-1 | Glioblastoma (MDR) | Not explicitly stated, but effective | [8] |
| U87-MG | Glioblastoma | Not explicitly stated, but effective | [8] |
| KM12C | Colon Cancer | Not explicitly stated, but effective | [9] |
| KM12SM | Colon Cancer (metastatic) | Not explicitly stated, but effective | [9] |
| KM12L4a | Colon Cancer (metastatic) | Not explicitly stated, but effective | [9] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective | [10] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the efficacy and mechanism of action of SN-38.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of SN-38 that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of SN-38 concentrations for a specified period (e.g., 48 hours).
-
MTT Incubation: After treatment, add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., acidified sodium dodecyl sulphate) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.[5][11]
Apoptosis Assays
These assays are used to quantify the induction of programmed cell death by SN-38.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest cells after SN-38 treatment.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining:
-
Harvest and wash cells with PBS.
-
Incubate cells with a mixture of acridine orange and ethidium bromide.
-
Analyze by fluorescence microscopy or flow cytometry. Live cells will appear green, early apoptotic cells will show bright green nuclei with condensed chromatin, and late apoptotic cells will have orange-red nuclei.[1]
-
-
Hoechst 33258 Staining:
-
Fix cells after SN-38 treatment.
-
Stain with Hoechst 33258 solution.
-
Observe nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[8]
-
-
M30 CytoDeath™ Assay:
-
This immunoassay detects a neo-epitope of cytokeratin 18 cleaved by caspases during apoptosis.
-
Fix and permeabilize cells.
-
Incubate with the M30 CytoDeath™ antibody.
-
Use a secondary antibody for detection by immunocytochemistry or flow cytometry.[7]
-
Cell Cycle Analysis
This protocol determines the effect of SN-38 on cell cycle progression.
-
Cell Treatment and Fixation: Treat cells with SN-38, then harvest and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their DNA content.[1][12]
Topoisomerase I Inhibition Assay
This assay directly measures the inhibitory effect of SN-38 on topoisomerase I activity.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase I enzyme, and various concentrations of SN-38 in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control without the inhibitor.[4]
Signaling Pathways and Molecular Mechanisms
SN-38 exerts its anticancer effects by modulating several key signaling pathways. The primary event is the inhibition of Topoisomerase I, leading to DNA damage, which in turn activates a cascade of downstream signaling events.
Irinotecan Metabolic Activation
Irinotecan, a prodrug, is converted to the active metabolite SN-38 primarily by carboxylesterases in the liver and tumor tissues. SN-38 is subsequently inactivated by UGT1A1-mediated glucuronidation to form SN-38G, which is then excreted.
References
- 1. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacogenomic profiling and pathway analyses identify MAPK-dependent migration as an acute response to SN38 in p53 null and mutant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Akt inhibition improves irinotecan treatment and prevents cell emergence by switching the senescence response to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SU 10603 (CAY10603/BML-281) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SU 10603, also known as CAY10603 or BML-281, in cell culture experiments. This document is intended to guide researchers in utilizing this compound for studies related to cancer biology and other cellular processes.
Introduction
This compound (CAY10603/BML-281) is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] With an IC50 value of 2 pM for HDAC6, it exhibits over 200-fold selectivity compared to other HDAC isoforms.[1] HDAC6 is a class II histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates such as α-tubulin, cortactin, and heat shock protein 90 (HSP90).[3] Due to its role in cell migration, proliferation, and survival, HDAC6 has emerged as a significant target in cancer therapy.
Mechanism of Action
CAY10603 exerts its biological effects primarily through the selective inhibition of HDAC6. This leads to the hyperacetylation of its substrates, most notably α-tubulin, which can affect microtubule dynamics, cell motility, and intracellular transport. Additionally, CAY10603 has been shown to modulate several key signaling pathways implicated in cancer progression.
Data Presentation
Table 1: Inhibitory Activity of CAY10603 Against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC6 | 0.002 |
| HDAC1 | 271 |
| HDAC2 | 252 |
| HDAC3 | 0.42 |
| HDAC8 | 6851 |
| HDAC10 | 90.7 |
Data sourced from MedChemExpress and Cayman Chemical.[2][4]
Table 2: Anti-proliferative Activity of CAY10603 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| BxPC-3 | Pancreatic Cancer | MTT | 72 hours | 1 |
| HupT3 | Pancreatic Cancer | MTT | 72 hours | 0.3 |
| Mia Paca-2 | Pancreatic Cancer | MTT | 72 hours | 0.1 |
| Panc 04.03 | Pancreatic Cancer | MTT | 72 hours | 0.1 |
| SU.86.86 | Pancreatic Cancer | MTT | 72 hours | 0.6 |
| A549 | Lung Adenocarcinoma | Cell Viability | - | ~0.05 |
| HCC827 | Lung Adenocarcinoma | Cell Viability | - | - |
| Burkitt's Lymphoma Cell Lines | Burkitt's Lymphoma | Proliferation | - | - |
Data compiled from various sources.[1][3][4][5] Note: Specific IC50 for HCC827 and Burkitt's lymphoma cell lines were not detailed in the provided search results, but inhibitory effects were noted.
Signaling Pathways Affected by CAY10603
CAY10603 has been demonstrated to modulate multiple signaling pathways, making it a valuable tool for cancer research.
Caption: CAY10603 inhibits HDAC6, leading to MKK7 degradation and suppression of the JNK/c-Jun pathway in glioma.
Caption: CAY10603 inhibits the TGF-β1/Smad2/3 signaling pathway, reversing EMT and small airway remodeling.
Experimental Protocols
Reagent Preparation and Storage
CAY10603 Stock Solution: CAY10603 is supplied as a crystalline solid.[2]
-
To prepare a stock solution, dissolve CAY10603 in an organic solvent such as DMSO. The solubility in DMSO is approximately 20 mg/mL.[2]
-
For a higher concentration, the tube can be warmed at 37°C for 10 minutes and/or sonicated.[4]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]
Cell Culture
The following is a general protocol for the culture of pancreatic cancer cell lines. Specific cell lines may have unique requirements.
-
Culture pancreatic cancer cell lines (e.g., BxPC-3, Mia Paca-2) in DMEM or RPMI medium supplemented with 10% fetal calf serum and L-glutamine.[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted for adherent cells in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of CAY10603 in culture medium from the stock solution. It is common to perform a dose-response study with concentrations ranging from 1 nM to 50 µM.[1]
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest CAY10603 treatment.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of CAY10603.
-
-
Incubation: Incubate the plate for the desired period, typically 72 hours for anti-proliferative studies.[1]
-
MTT Addition:
-
Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well.[7]
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. HDAC-selective Inhibitor Cay10603 Has Single Anti-tumour Effect in Burkitt's Lymphoma Cells by Impeding the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for the Use of Su 10603 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Su 10603 is a pyridine derivative that acts as a potent inhibitor of steroid 17α-hydroxylase (CYP17A1), a key enzyme in the steroidogenesis pathway responsible for the production of androgens and corticosteroids. By targeting CYP17A1, this compound can modulate the levels of various steroid hormones, making it a valuable tool for studying endocrine-related physiological and pathological processes in animal models. These application notes provide a comprehensive guide for the utilization of this compound in preclinical research, covering its mechanism of action, potential applications, and detailed experimental protocols.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activities of CYP17A1. This enzyme possesses both 17α-hydroxylase and 17,20-lyase functions. The 17α-hydroxylase activity is crucial for the conversion of pregnenolone and progesterone into their 17α-hydroxylated forms, which are precursors for corticosteroids. The 17,20-lyase activity is essential for the subsequent conversion of these intermediates into dehydroepiandrosterone (DHEA) and androstenedione, the primary precursors for androgens like testosterone. By inhibiting both of these activities, this compound effectively reduces the production of androgens and can also impact corticosteroid synthesis. In vitro studies have also indicated that this compound can inhibit other monooxygenases, such as 11β-hydroxylase and cholesterol side-chain cleavage, although its primary target is CYP17A1.
Potential Applications in Animal Models
The ability of this compound to suppress androgen biosynthesis makes it a relevant compound for studying a variety of conditions in animal models, including:
-
Prostate Cancer: Androgen-dependent prostate cancer models can be utilized to evaluate the efficacy of this compound in reducing tumor growth and progression by lowering systemic and intratumoral androgen levels.[1][2][3]
-
Hyperandrogenism and Polycystic Ovary Syndrome (PCOS): Animal models of hyperandrogenism, which mimic conditions like PCOS, can be employed to investigate the therapeutic potential of this compound in restoring normal hormonal balance and ovarian function.[4][5][6][7]
-
Endocrine Research: this compound can be used as a pharmacological tool to dissect the roles of specific androgens in various physiological processes, including reproductive biology, neurobiology, and metabolism.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (µM) | Reference |
| Steroid 17α-hydroxylase (CYP17A1) | Guinea Pig | ~0.05 | [5] |
| 11β-hydroxylase | Guinea Pig | ~0.5 | [5] |
| Cholesterol Side-Chain Cleavage | Guinea Pig | ~0.1 | [5] |
Table 2: Suggested Dose Ranges for Initial In Vivo Studies with CYP17A1 Inhibitors
| Compound | Animal Model | Dose Range | Route of Administration | Reference for Similar Compounds |
| This compound (Proposed) | Rat (e.g., Sprague-Dawley) | 10 - 100 mg/kg/day | Intraperitoneal (IP) | [1] |
| This compound (Proposed) | Mouse | 10 - 100 mg/kg/day | Intraperitoneal (IP) | Inferred from rat studies |
Disclaimer: These are suggested starting dose ranges based on data from similar compounds. The optimal dose of this compound must be determined empirically for each specific animal model and experimental endpoint.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Testosterone Suppression
Objective: To assess the in vivo efficacy of this compound in suppressing plasma testosterone levels in adult male Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile corn oil, or a solution of 0.5% carboxymethylcellulose in sterile saline)
-
Adult male Sprague-Dawley rats (8-10 weeks old)
-
Standard laboratory animal housing and diet
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA or LC-MS/MS for testosterone)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, and multiple dose levels of this compound). A minimum of 6-8 animals per group is recommended.
-
Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a consistent volume (e.g., 1-2 mL/kg).
-
Administration: Administer this compound or vehicle via intraperitoneal (IP) injection once daily for a predetermined period (e.g., 7-14 days).
-
Blood Collection: At the end of the treatment period, collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Hormone Analysis: Measure plasma testosterone concentrations using a validated assay.
-
Data Analysis: Analyze the data using appropriate statistical methods to compare testosterone levels between the treatment groups and the vehicle control.
Protocol 2: General Guidelines for this compound Administration in Rodent Models
Formulation and Solubilization:
-
This compound is a pyridine derivative. Its solubility should be determined empirically for the chosen vehicle.
-
For oral administration, this compound can be formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose.
-
For intraperitoneal injection, it can be dissolved in a biocompatible solvent such as corn oil or a mixture of DMSO and saline. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals.
Route of Administration:
-
Intraperitoneal (IP) Injection: A common route for preclinical studies, allowing for rapid absorption.
-
Oral Gavage (PO): Suitable for evaluating oral bioavailability and for chronic dosing studies.
-
Subcutaneous (SC) Injection: Can provide a slower release profile.
Monitoring:
-
Regularly monitor the animals for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.
-
For long-term studies, periodic blood sampling for hematology and clinical chemistry analysis is recommended.
-
At the end of the study, perform a thorough necropsy and collect relevant organs for histopathological examination.
Mandatory Visualizations
Caption: Steroidogenesis pathway illustrating the inhibitory action of this compound on CYP17A1.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Testosterone inhibits the growth of prostate cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How animal models help prostate cancer research [understandinganimalresearch.org.uk]
- 4. Animal models of hyperandrogenism and ovarian morphology changes as features of polycystic ovary syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Hyperandrogenic Mouse Model to Study Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Su 10603 in Rats
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols are intended for informational purposes only and are designed for use by qualified researchers, scientists, and drug development professionals. The information provided is based on publicly available data and general laboratory practices. No specific in vivo studies detailing the dosage and administration of Su 10603 in rats were identified in the public domain. Therefore, the in vivo protocol provided is an estimation based on a related compound and should be adapted with caution. It is imperative to conduct thorough dose-finding and toxicity studies before commencing any substantive in vivo experiments. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and ethical guidelines.
Introduction
This compound is a non-steroidal inhibitor of steroid 17α-hydroxylase (CYP17A1), a key enzyme in the biosynthesis of androgens and corticosteroids. By inhibiting this enzyme, this compound can modulate steroid hormone levels, making it a valuable tool for research in endocrinology, oncology, and reproductive biology. These notes provide a summary of its known in vitro activity and a suggested protocol for its administration in rat models.
Mechanism of Action
This compound acts as an inhibitor of cytochrome P450 17A1 (CYP17A1). This enzyme possesses both 17α-hydroxylase and 17,20-lyase activities. The 17α-hydroxylase activity is crucial for the production of glucocorticoids, while both activities are essential for the synthesis of androgens. By inhibiting CYP17A1, this compound can reduce the production of key steroid hormones.
Caption: Signaling pathway of steroid biosynthesis indicating inhibition of CYP17A1 by this compound.
Quantitative Data Summary
| Parameter | Value | Species | Study Type | Notes |
| In Vitro IC₅₀ | ||||
| Ethylmorphine demethylation | ~0.1-0.2 mM for 50% inhibition | Rat | In vitro (liver microsomes) | Concentration-dependent inhibition observed from 0.01 to 1.0 mM. |
| Aniline hydroxylation | ~0.1-0.2 mM for 50% inhibition | Rat | In vitro (liver microsomes) | Concentration-dependent inhibition observed from 0.01 to 1.0 mM. |
| Benzo[a]pyrene hydroxylation | ~0.1-0.2 mM for 50% inhibition | Rat | In vitro (liver microsomes) | Concentration-dependent inhibition observed from 0.01 to 1.0 mM. |
| Estimated In Vivo Dosage | ||||
| Oral Administration | 50 mg/kg/day | Rat | In vivo (estimated) | This is an estimated dose based on a study of a different non-steroidal C(17,20)-lyase inhibitor.[1] Dose-ranging studies are essential. |
Experimental Protocols
In Vitro Inhibition Assay (Rat Liver Microsomes)
Objective: To determine the inhibitory effect of this compound on hepatic microsomal enzyme activity.
Materials:
-
Male Wistar rat liver microsomes
-
This compound
-
Substrates (e.g., ethylmorphine, aniline, benzo[a]pyrene)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Appropriate solvents for this compound and substrates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare reaction mixtures containing rat liver microsomes, phosphate buffer, and varying concentrations of this compound (e.g., 0.01 mM to 1.0 mM). Include a vehicle control without this compound.
-
Pre-incubate the mixtures for a short period at 37°C.
-
Initiate the reaction by adding the substrate and the NADPH generating system.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction using an appropriate method (e.g., adding a quenching agent, changing pH).
-
Measure the formation of the product using spectrophotometry or fluorometry.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vivo Administration Protocol (Rat) - Proposed
Objective: To evaluate the in vivo effects of this compound on steroid hormone levels in rats.
Animals:
-
Adult male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Oral gavage needles (18-20 gauge, with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Dose Preparation:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. For an estimated dose of 50 mg/kg, the concentration will depend on the dosing volume. A common dosing volume for oral gavage in rats is 5-10 mL/kg.
-
Vortex or sonicate the preparation to ensure uniformity before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Insert the gavage needle gently and steadily into the esophagus until it reaches the stomach. Do not force the needle.
-
Administer the calculated volume of the this compound preparation or vehicle control.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after administration and at regular intervals.
-
-
Experimental Timeline and Sample Collection:
-
Administer this compound or vehicle daily for the desired duration of the study.
-
Collect blood samples at specified time points (e.g., pre-dose, and at various times post-dose) via appropriate methods (e.g., tail vein, saphenous vein).
-
Process blood samples to obtain serum or plasma for hormone analysis (e.g., testosterone, corticosterone) using methods like ELISA or LC-MS/MS.
-
At the end of the study, euthanize the animals according to an approved protocol and collect tissues of interest (e.g., testes, adrenal glands, prostate) for further analysis.
-
Caption: A generalized workflow for an in vivo study of this compound in rats.
Safety Precautions
-
As no specific safety data sheet for this compound was found, it should be handled with care. Assume the compound is hazardous.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses when handling the compound.
-
Handle the dry powder form in a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water.
-
Consult your institution's safety guidelines for handling and disposal of chemical compounds.
Conclusion
This compound is a useful tool for studying steroid biosynthesis in vitro. While in vivo data in rats is lacking, the provided protocols offer a starting point for researchers. It is critical to perform preliminary dose-finding and toxicity studies to establish a safe and effective dose for any in vivo experiments.
References
Preparing Stock Solutions of Su 10603: A Detailed Guide for Researchers
Application Note and Protocol
This document provides detailed application notes and protocols for the preparation of stock solutions of Su 10603, a specific inhibitor of steroid 17-hydroxylase/17,20-lyase (CYP17A1). This guide is intended for researchers, scientists, and drug development professionals working with this compound in various experimental settings.
Introduction
This compound is a non-steroidal small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a key enzyme in the steroid biosynthesis pathway.[1][2] CYP17A1 catalyzes both the 17α-hydroxylase and 17,20-lyase reactions, which are critical for the production of androgens and estrogens from progestogens. By inhibiting this enzyme, this compound effectively blocks the synthesis of sex steroids, making it a valuable tool for studying steroid-dependent physiological and pathological processes, including certain types of cancer.
Proper preparation of a stock solution is the first critical step in ensuring the accuracy and reproducibility of experimental results. This document outlines the necessary information and procedures for preparing a stable and accurate stock solution of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate molecular weight-based calculations for stock solution preparation.
| Property | Value |
| Chemical Name | 7-Chloro-3,4-dihydro-2-(3-pyridinyl)-1(2H)-naphthalenone |
| CAS Number | 786-97-0 |
| Molecular Formula | C₁₅H₁₂ClNO |
| Molecular Weight | 257.72 g/mol |
| Appearance | Solid powder |
Solubility and Recommended Solvents
Recommended Primary Solvent:
-
Dimethyl Sulfoxide (DMSO): High-purity, anhydrous DMSO is the recommended solvent for preparing the primary stock solution.
It is always advisable to perform a small-scale solubility test before preparing a large volume of stock solution. If the compound does not readily dissolve, gentle warming (not exceeding 40°C) or sonication in an ultrasonic bath can be employed to aid dissolution.
Stock Solution Preparation Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro experiments and allows for easy dilution to a wide range of working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, precision pipettes and tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.58 mg of this compound.
-
Calculation:
-
Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 257.72 g/mol = 2.58 mg
-
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, use gentle warming or sonication as described in Section 2. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes or vials. This will prevent repeated freeze-thaw cycles which can degrade the compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Condition | Recommendation |
| Short-term Storage | Store at 2-8°C for up to one week. |
| Long-term Storage | Store at -20°C or -80°C for several months. |
Important Considerations:
-
Protect the stock solution from light.
-
Avoid repeated freeze-thaw cycles.
-
Ensure vials are tightly sealed to prevent solvent evaporation and absorption of moisture.
Experimental Protocols: Dilution to Working Concentrations
The final concentration of this compound used in an experiment will depend on the specific cell type, assay, and experimental design. Based on the inhibitory activity of similar compounds, a typical starting range for in vitro experiments would be in the low micromolar (µM) to nanomolar (nM) range.
Example Dilution Protocol (for a 10 µM final concentration):
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock solution by diluting the 10 mM primary stock 1:10 in sterile DMSO or an appropriate buffer for your experiment (e.g., cell culture medium).
-
Example: Add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Final Working Solution: Dilute the intermediate stock solution to the final desired concentration in your experimental medium (e.g., cell culture medium). To achieve a 10 µM final concentration from a 1 mM intermediate stock, a 1:100 dilution is required.
-
Example: Add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.
-
Note on Solvent Effects: When preparing the final working solution, ensure that the final concentration of DMSO is not toxic to the cells. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway and Experimental Workflow
Signaling Pathway Inhibited by this compound
This compound inhibits CYP17A1, a critical enzyme in the steroid biosynthesis pathway. The following diagram illustrates the position of CYP17A1 and the impact of its inhibition by this compound.
Caption: Inhibition of Steroid Biosynthesis by this compound.
Experimental Workflow for Preparing this compound Stock Solution
The following diagram outlines the logical flow of the protocol for preparing a stock solution of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols for Studying Neurosteroid Synthesis with Su-10603
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Su-10603, a selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), for the study of neurosteroid synthesis. This document includes detailed protocols for in vitro cell-based assays, quantitative data on inhibitor activity, and diagrams illustrating the mechanism of action and experimental workflows.
Introduction to Su-10603
Su-10603 is a non-steroidal small molecule that specifically inhibits CYP17A1, a key enzyme in the biosynthesis of androgens and estrogens.[1][2] CYP17A1 is a dual-function enzyme that catalyzes both the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that cleaves the C17-20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. By inhibiting this enzyme, Su-10603 effectively blocks the production of these key neurosteroid precursors, making it a valuable tool for investigating the physiological and pathological roles of neurosteroids in the central nervous system.
Data Presentation
The inhibitory activity of Su-10603 against CYP17A1 has been characterized in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a critical parameter for designing experiments.
| Compound | Target Enzyme | Assay System | IC50 | Reference |
| Su-10603 | CYP17A1 | Recombinant human CYP17A1 | ~1.5 µM | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including substrate concentration and the expression system used for the enzyme.[1]
Signaling Pathway Inhibition by Su-10603
Su-10603's mechanism of action is the direct inhibition of the CYP17A1 enzyme within the neurosteroidogenic pathway. This blockade prevents the conversion of pregnenolone and progesterone into DHEA and androstenedione, respectively. These steroids are precursors to potent neuroactive steroids such as allopregnanolone and testosterone. A reduction in these neurosteroids can significantly impact neuronal function by altering the activity of key neurotransmitter receptors, including GABA-A and NMDA receptors.
References
Su 10603: Application Notes and Protocols for Androgen Production Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Su 10603 is a non-steroidal small molecule inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1), also known as 17α-hydroxylase/17,20-lyase. This enzyme is a critical bottleneck in the biosynthesis of androgens, such as testosterone and dihydrotestosterone. By inhibiting CYP17A1, this compound effectively blocks the production of androgens from their cholesterol precursors. This property makes it a valuable research tool for studying androgen-dependent physiological processes and pathological conditions, including prostate cancer.
These application notes provide an overview of the mechanism of action of this compound and generalized protocols for its use in in vitro studies aimed at investigating the blockade of androgen production.
Chemical Information:
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 786-97-0 |
| Chemical Name | 3,4-dihydro-7-chloro-2-(3-pyridyl)-1(2H)-naphthalenone |
| Molecular Formula | C₁₅H₁₂ClNO |
| Mechanism of Action | Inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase) |
Mechanism of Action: Inhibition of Androgen Biosynthesis
Androgen biosynthesis is a multi-step process that primarily occurs in the testes and adrenal glands. The enzyme CYP17A1 plays a crucial dual role in this pathway. This compound specifically targets and inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. This dual inhibition prevents the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are key precursors for testosterone synthesis.
Figure 1. Simplified androgen synthesis pathway and the inhibitory action of this compound.
Quantitative Data
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound in blocking androgen production in an in vitro setting. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: In Vitro Inhibition of Androgen Production in Steroidogenic Cell Lines
This protocol describes a method to assess the inhibitory effect of this compound on androgen production in a steroidogenic cell line, such as human NCI-H295R adrenal carcinoma cells or murine Leydig tumor cells (MA-10).
Materials:
-
Steroidogenic cell line (e.g., NCI-H295R, MA-10)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Forskolin or human chorionic gonadotropin (hCG) to stimulate steroidogenesis
-
Testosterone ELISA kit or LC-MS/MS for androgen quantification
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture the steroidogenic cells in appropriate medium until they reach 70-80% confluency.
-
Plating: Seed the cells in 24-well plates at a suitable density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal steroid production, replace the growth medium with serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Remove the medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Stimulation:
-
Add a stimulating agent (e.g., 10 µM Forskolin or 100 ng/mL hCG) to the wells to induce steroidogenesis.
-
Incubate the cells for an additional 24-48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant for androgen quantification.
-
Wash the cells with PBS and lyse them to determine the total protein content for normalization.
-
-
Quantification of Androgens:
-
Measure the concentration of testosterone (or other relevant androgens) in the collected supernatant using a validated ELISA kit or by LC-MS/MS analysis.
-
-
Data Analysis:
-
Normalize the androgen concentrations to the total protein content in each well.
-
Plot the normalized androgen levels against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Application Notes and Protocols for CAY10603 (HDAC6 Inhibitor)
Note on Compound Name: The initial request specified "Su 10603". Our research indicates this may be a conflation of two different compounds: this compound, a P450c17 inhibitor, and CAY10603, a potent and selective HDAC6 inhibitor. Due to the greater availability of public data for CAY10603, these application notes and protocols will focus on CAY10603.
Application Notes
Compound Name: CAY10603 (also known as BML-281)
Target: Histone Deacetylase 6 (HDAC6)[1][2][3]
Mechanism of Action: CAY10603 is a potent and highly selective inhibitor of HDAC6 with an IC50 value in the picomolar range (2 pM). It demonstrates over 200-fold selectivity for HDAC6 compared to other HDAC isoforms[1]. HDAC6 is a class IIb histone deacetylase that primarily localizes to the cytoplasm and deacetylates non-histone proteins, most notably α-tubulin. By inhibiting HDAC6, CAY10603 leads to the hyperacetylation of α-tubulin, which can affect microtubule stability and function. This disruption of microtubule dynamics can, in turn, interfere with cell division, migration, and other cellular processes. Additionally, HDAC6 inhibition has been shown to induce apoptosis in cancer cells and can synergize with other anti-cancer agents[2].
Potential Applications:
-
Cancer Research: CAY10603 has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly pancreatic and lung adenocarcinoma cells[1][2]. It can be used to study the role of HDAC6 in cancer cell proliferation, survival, and apoptosis.
-
Neurodegenerative Diseases: HDAC6 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CAY10603 can be a valuable tool to investigate the therapeutic potential of HDAC6 inhibition in these conditions.
-
Immunology: HDAC6 plays a role in regulating the immune response. CAY10603 can be used to explore the effects of HDAC6 inhibition on immune cell function and inflammatory processes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of CAY10603
| Target | IC50 | Assay Type |
| HDAC6 | 2 pM | Cell-free assay |
| HDAC1 | 271 nM | Cell-free assay |
| HDAC2 | 252 nM | Cell-free assay |
| HDAC3 | 0.42 nM | Cell-free assay |
| HDAC8 | 6851 nM | Cell-free assay |
| HDAC10 | 90.7 nM | Cell-free assay |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2]
Table 2: Anti-proliferative Activity of CAY10603 in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) |
| BxPC-3 | 1 |
| HupT3 | 0.3 |
| Mia Paca-2 | 0.1 |
| Panc 04.03 | 0.1 |
| SU.86.86 | 0.6 |
Activity measured after 72 hours of treatment using an MTT assay.[2]
Mandatory Visualizations
Caption: CAY10603 inhibits HDAC6, leading to increased tubulin acetylation.
Caption: Workflow for assessing CAY10603 effects on cultured cells.
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
Objective: To determine the effect of CAY10603 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Mia Paca-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CAY10603 (stock solution in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of CAY10603 in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CAY10603. Include a vehicle control (medium with DMSO only) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 72 hours)[1].
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Acetylated α-Tubulin
Objective: To assess the effect of CAY10603 on the acetylation status of its direct substrate, α-tubulin.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
CAY10603
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Methodology:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with CAY10603 at various concentrations for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by CAY10603.
Materials:
-
Cancer cell line of interest
-
CAY10603
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with different concentrations of CAY10603 for a predetermined time (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of cells in each quadrant.
-
References
Su 10603: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action
Su 10603 is an inhibitor of several monooxygenases involved in steroid biosynthesis and xenobiotic metabolism. In vitro studies have elucidated its inhibitory profile, highlighting its lack of specificity for a single enzyme.
Key Inhibitory Actions:
-
Steroid 17α-hydroxylase (CYP17A1): This is the most widely recognized target of this compound. Inhibition of this enzyme blocks the conversion of pregnenolone and progesterone into their 17α-hydroxy derivatives, thereby impeding the synthesis of cortisol and sex steroids.
-
11β-hydroxylase (CYP11B1): this compound inhibits this enzyme with a potency similar to that of metyrapone, a well-known 11β-hydroxylase inhibitor. This action blocks the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.
-
Cholesterol Side-Chain Cleavage (CYP11A1): The initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone, is also inhibited by this compound. It is a more potent inhibitor of this step than of 11β-hydroxylation.
-
Hepatic Microsomal Monooxygenases: this compound is a potent inhibitor of liver enzymes responsible for drug metabolism, such as those involved in ethylmorphine demethylation, aniline hydroxylation, and benzo[a]pyrene hydroxylation.
The multi-target inhibition by this compound results in a significant disruption of the steroidogenic pathway.
Signaling Pathway
Caption: Steroidogenesis pathway with inhibition sites of this compound.
Quantitative Data
Currently, there is a lack of published in vivo quantitative data for this compound. The following table summarizes the available in vitro data on its inhibitory concentrations.
| Enzyme/Process | System | Concentration for ~50% Inhibition | Reference |
| Cholesterol Side-Chain Cleavage | Guinea Pig Adrenal Mitochondria | ~0.1 mM | |
| 11β-hydroxylation | Guinea Pig Adrenal Mitochondria | ~0.5 mM | |
| Benzo[a]pyrene Hydroxylase | Guinea Pig Adrenal Microsomes | ~0.05 mM | |
| Benzphetamine Demethylase | Guinea Pig Adrenal Microsomes | ~0.05 mM | |
| Ethylmorphine Demethylation | Rat Liver Microsomes | 0.1 - 0.2 mM | |
| Aniline Hydroxylation | Rat Liver Microsomes | 0.1 - 0.2 mM | |
| Benzo[a]pyrene Hydroxylation | Rat Liver Microsomes | 0.1 - 0.2 mM |
Proposed In Vivo Experimental Protocols
Disclaimer: The following protocols are hypothetical and are based on methodologies used for the structurally and mechanistically similar compound, metyrapone. Researchers should conduct dose-finding and toxicity studies to establish safe and effective dosages for this compound.
Animal Model
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used for endocrine and metabolic studies.
-
Sex: The choice of male or female animals will depend on the specific research question (e.g., impact on androgen-dependent tissues).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
Preparation and Administration of this compound
-
Formulation: this compound can be dissolved in a vehicle such as corn oil or a solution of 0.9% saline with a small amount of DMSO and/or Tween 80 to aid solubility. The final concentration of organic solvents should be kept to a minimum and a vehicle control group must be included in the study.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for metyrapone and would be a suitable starting point for this compound. Oral gavage (p.o.) is another option, but bioavailability should be considered.
-
Dosage: Based on studies with metyrapone, a starting dose range of 50-200 mg/kg could be explored. A dose-response study is essential.
Experimental Design for Assessing Steroidogenesis Inhibition
-
Acclimatization: House animals for one week.
-
Baseline Sampling: Collect blood samples to determine baseline hormone levels (e.g., corticosterone, testosterone, ACTH).
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment: Administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Monitor animal weight, food and water intake, and general health daily.
-
Endpoint Sampling: At the end of the treatment period, collect terminal blood samples via cardiac puncture under anesthesia.
-
Tissue Collection: Euthanize animals and collect relevant tissues such as adrenal glands, prostate, seminal vesicles, and liver. Record organ weights.
-
Analysis:
-
Measure plasma hormone levels (corticosterone, ACTH, testosterone) using ELISA or LC-MS/MS.
-
Perform histological analysis of adrenal and other target tissues.
-
Analyze liver enzymes to assess potential hepatotoxicity.
-
Experimental Workflow
Caption: In vivo experimental workflow for this compound.
Toxicity and Safety Considerations
-
Potential for Adrenal Insufficiency: As a potent steroidogenesis inhibitor, this compound can lead to adrenal insufficiency, especially at higher doses. Monitor animals for signs of lethargy, weight loss, and hunched posture.
-
Mineralocorticoid Precursor Accumulation: Inhibition of 11β-hydroxylase and 17α-hydroxylase can lead to the accumulation of mineralocorticoid precursors like 11-deoxycorticosterone, which may cause hypertension and hypokalemia.
-
Hepatotoxicity: this compound inhibits hepatic enzymes and its potential for liver toxicity should be evaluated.
Conclusion
This compound is a multi-target inhibitor of steroidogenesis with a mechanism of action similar to metyrapone. While in vivo data is scarce, the information provided in these application notes offers a solid foundation for designing and conducting in vivo studies. Researchers are strongly advised to perform preliminary dose-finding and toxicity assessments to ensure animal welfare and the validity of experimental results. The proposed protocols and workflows should be adapted based on the specific research objectives.
Application Notes and Protocols for Measuring CYP17A1 Inhibition with Su-10603
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the steroidogenesis pathway, exhibits dual functionality as both a 17α-hydroxylase and a 17,20-lyase.[1] These activities are essential for the production of glucocorticoids and sex hormones.[1] The 17α-hydroxylase activity of CYP17A1 converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. Subsequently, the 17,20-lyase activity cleaves these intermediates to produce dehydroepiandrosterone (DHEA) and androstenedione, the precursors to androgens and estrogens. Due to its central role in androgen synthesis, CYP17A1 is a key therapeutic target for hormone-dependent cancers, such as prostate cancer.
Su-10603 is a known inhibitor of steroid 17α-hydroxylase activity. This document provides detailed application notes and protocols for measuring the inhibitory effect of Su-10603 on CYP17A1 activity using both in vitro and cell-based assay systems.
Signaling Pathway
The steroidogenesis pathway highlights the pivotal role of CYP17A1 in the conversion of cholesterol to essential steroid hormones. Inhibition of CYP17A1 by compounds like Su-10603 disrupts this pathway, leading to a reduction in the synthesis of androgens and estrogens.
Caption: Steroidogenesis pathway illustrating the dual enzymatic activities of CYP17A1 and its inhibition by Su-10603.
Data Presentation
Table 1: In Vitro Inhibition of CYP17A1 Activity
| Compound | Target Enzyme | Assay Type | Substrate | IC50 / % Inhibition | Reference |
| Su-10603 | Adrenal Microsomal Monooxygenases | Microsomal Assay | Endogenous | ~50% inhibition @ 50 µM | |
| Abiraterone | CYP17A1 (hydroxylase & lyase) | Recombinant Enzyme | Progesterone / 17α-OH Pregnenolone | 2.5 - 15 nM | [2] |
| Ketoconazole | CYP17A1 (hydroxylase & lyase) | Recombinant Enzyme | Progesterone / 17α-OH Pregnenolone | ~30 nM | [2] |
| Orteronel (TAK-700) | CYP17A1 (lyase selective) | Recombinant Enzyme | 17α-OH Pregnenolone | 18 nM | [3] |
Table 2: Cell-Based Inhibition of Steroidogenesis in NCI-H295R Cells
| Compound | Measured Steroid | Effect | Potency (IC50) | Reference |
| Su-10603 | Androgens (e.g., Testosterone, DHEA) | Inhibition | Data not readily available | N/A |
| Abiraterone | Testosterone, DHEA, Androstenedione | Strong Inhibition | 1-10 nM | |
| Ketoconazole | Testosterone, DHEA, Androstenedione | Inhibition | 100-500 nM | |
| Orteronel (TAK-700) | Testosterone, DHEA, Androstenedione | Inhibition | 20-50 nM | [3] |
Experimental Protocols
In Vitro CYP17A1 Inhibition Assay using Recombinant Human Enzyme
This protocol describes the measurement of CYP17A1 17α-hydroxylase and 17,20-lyase activity using recombinant human enzyme, NADPH-P450 reductase, and cytochrome b5.
Materials:
-
Recombinant human CYP17A1
-
Recombinant human NADPH-P450 reductase
-
Recombinant human cytochrome b5
-
Progesterone (for hydroxylase activity)
-
17α-hydroxypregnenolone (for lyase activity)
-
Su-10603 and other test compounds
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Prepare a reaction mixture containing recombinant CYP17A1 (e.g., 10 pmol), NADPH-P450 reductase (e.g., 20 pmol), and cytochrome b5 (e.g., 20 pmol) in potassium phosphate buffer.
-
Add Su-10603 or other test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate (e.g., 1 µM progesterone for hydroxylase activity or 1 µM 17α-hydroxypregnenolone for lyase activity) and the NADPH regenerating system.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of product formation.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis of the respective products (17α-hydroxyprogesterone for hydroxylase activity or DHEA for lyase activity) by a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell-Based Steroidogenesis Assay using NCI-H295R Cells
This protocol outlines the use of the human adrenocortical carcinoma cell line NCI-H295R to assess the effect of Su-10603 on steroid production.
Materials:
-
NCI-H295R cells
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with serum and growth factors)
-
Su-10603 and other test compounds
-
Forskolin (optional, to stimulate steroidogenesis)
-
96-well cell culture plates
-
LC-MS/MS system for steroid analysis
Protocol:
-
Seed NCI-H295R cells in 96-well plates at an appropriate density (e.g., 200,000 cells/well) and allow them to adhere overnight.
-
Remove the seeding medium and replace it with fresh medium containing various concentrations of Su-10603 or other test compounds. Include a vehicle control. Forskolin (e.g., 10 µM) can be added to stimulate steroid production.
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, collect the cell culture supernatant.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on the remaining cells to assess cytotoxicity of the test compounds.
-
Analyze the collected supernatant for the levels of various steroid hormones (e.g., progesterone, 17α-hydroxyprogesterone, androstenedione, DHEA, testosterone, and cortisol) using a validated LC-MS/MS method.
-
Normalize the steroid concentrations to a measure of cell viability.
-
Calculate the percent inhibition of steroid production for each concentration of the test compound relative to the vehicle control and determine the IC50 values.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing CYP17A1 inhibitors.
Caption: A generalized workflow for the identification and characterization of CYP17A1 inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Su 10603 Concentration for Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and concentration optimization of "Su 10603." It is critical to note that the designation "this compound" has been associated with two distinct chemical compounds with different biological targets. To ensure the success and accuracy of your experiments, please identify which of the following compounds you are working with and refer to the appropriate section below.
Section 1: this compound (CYP17A1 Inhibitor)
-
Target: Steroid 17-alpha-hydroxylase/17,20-lyase (CYP17A1), an enzyme crucial for androgen and cortisol biosynthesis.
-
Use: Primarily for studies on steroidogenesis and in research related to hormone-dependent cancers like prostate and breast cancer.
Section 2: CAY10603 / BML-281 (HDAC6 Inhibitor)
-
Target: Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase with various cytoplasmic and some nuclear substrates.
-
Use: As a potent and selective inhibitor of HDAC6 to investigate its role in cancer, neurodegenerative diseases, and inflammatory conditions.
Section 1: this compound (CYP17A1 Inhibitor) - Technical Guide
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (CYP17A1 Inhibitor)?
A1: this compound is a specific inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1). This enzyme has two distinct activities: 17α-hydroxylase and 17,20-lyase, both of which are critical steps in the biosynthesis of androgens (like testosterone) and cortisol from cholesterol. By inhibiting CYP17A1, this compound blocks the production of these steroid hormones.
Q2: What are the common research applications for this compound (CYP17A1 Inhibitor)?
A2: This inhibitor is primarily used in endocrinology and cancer research to study the effects of androgen and cortisol deprivation. It is often used in in vitro models of hormone-dependent cancers, such as prostate and breast cancer, and to investigate the process of steroidogenesis in adrenal and gonadal cell lines. A common cell line used for these studies is the NCI-H295R human adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis.
Q3: How should I prepare a stock solution of this compound (CYP17A1 Inhibitor)?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 2.58 mg of this compound (MW: 257.72 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory effect observed. | Incorrect concentration, degradation of the compound, or low expression of CYP17A1 in the cell model. | Verify the concentration of your working solution. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Ensure the compound has been stored correctly. Confirm that your cell model expresses CYP17A1 at a functional level. |
| Unexpected off-target effects. | This compound has been shown to inhibit other monooxygenases in addition to CYP17A1. | Be aware of potential off-target effects and include appropriate controls in your experiments. Consider using other, more specific CYP17A1 inhibitors to confirm your findings. |
| Compound precipitation in culture media. | The final concentration of DMSO in the media is too high, or the compound has low solubility in aqueous solutions. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent toxicity. If precipitation occurs, try preparing a more dilute stock solution and adding a larger volume to your media. |
Experimental Protocols
Determining Optimal Concentration using a Dose-Response Experiment
Due to the limited availability of specific concentration guidelines for this compound in various cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Cell Seeding: Plate your cells of interest (e.g., NCI-H295R, LNCaP, VCaP) in a multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A starting range of 0.1 µM to 100 µM is recommended.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Measure the desired biological endpoint. This could be:
-
Cell viability (e.g., using an MTT or CellTiter-Glo assay).
-
Hormone production (e.g., measuring testosterone or cortisol levels in the supernatant by ELISA or LC-MS).
-
Gene expression of steroidogenic enzymes (e.g., by qPCR).
-
-
Data Analysis: Plot the measured endpoint against the log of the this compound concentration to determine the IC50 (the concentration that gives 50% of the maximal inhibitory effect).
Signaling Pathway Diagram
Caption: Simplified steroidogenesis pathway highlighting the inhibitory action of this compound on CYP17A1.
Section 2: CAY10603 / BML-281 (HDAC6 Inhibitor) - Technical Guide
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CAY10603 / BML-281?
A1: CAY10603, also known as BML-281, is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Its IC50 for HDAC6 is in the picomolar range, and it shows significant selectivity for HDAC6 over other HDAC isoforms. HDAC6 is a cytoplasmic deacetylase, and its substrates include α-tubulin and cortactin, which are involved in cell motility and adhesion.
Q2: What are the common research applications for CAY10603?
A2: CAY10603 is widely used in cancer research to study the effects of HDAC6 inhibition on cell proliferation, apoptosis, and metastasis. It has shown anti-proliferative activity in various cancer cell lines, including pancreatic and lung cancer. It is also used to investigate the role of HDAC6 in other cellular processes and diseases.
Q3: How should I prepare a stock solution of CAY10603?
A3: CAY10603 is soluble in DMSO. For a 10 mM stock solution, dissolve 4.47 mg of CAY10603 (MW: 446.5 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Variability in results. | Compound degradation, inconsistent cell culture conditions. | Aliquot and store the stock solution properly. Ensure consistent cell passage number, seeding density, and media composition for all experiments. |
| Observed cytotoxicity at expected effective concentrations. | Cell line sensitivity, high DMSO concentration. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration in the culture medium is below 0.1%. |
| Inconsistent effects on tubulin acetylation. | Suboptimal treatment duration or concentration. | Optimize the incubation time and concentration of CAY10603. A time-course experiment may be necessary to determine the peak of tubulin acetylation. |
Data Presentation: CAY10603 IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BxPC-3 | Pancreatic | 1 |
| HupT3 | Pancreatic | 0.3 |
| Mia PaCa-2 | Pancreatic | 0.1 |
| Panc 04.03 | Pancreatic | 0.1 |
| SU.86.86 | Pancreatic | 0.6 |
| HMEC | - | <1 |
| HPDE6c7 | - | 0.5 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for determining the anti-proliferative effects of CAY10603 on pancreatic cancer cell lines.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., Mia PaCa-2, Panc 04.03) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium (DMEM or RPMI with 10% FBS).
-
Cell Adhesion: Allow cells to adhere for 4 hours in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of CAY10603 (e.g., from 1 nM to 50 µM) or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the CAY10603 concentration to determine the IC50 value.
Signaling Pathway Diagrams
Caption: CAY10603 inhibits HDAC6, leading to increased α-tubulin acetylation and altered microtubule stability.
Caption: CAY10603 can modulate the TGF-β1/Smad2/3 signaling pathway, which is involved in EMT.
How to address Su 10603 experimental variability
Welcome to the technical support center for Su 10603. This resource is designed for researchers, scientists, and drug development professionals to help address experimental variability and provide guidance on the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyridine derivative that functions as a potent inhibitor of steroid 17-hydroxylase and hepatic microsomal monooxygenases.[1] It is structurally similar to metyrapone and exerts its inhibitory effects on cytochrome(s) P-450.[1] Its primary action involves the inhibition of enzymes responsible for steroid and drug metabolism.[1]
Q2: What are the common sources of experimental variability when working with this compound?
Experimental variability with this compound can arise from several factors common to cell-based assays. These include inconsistencies in liquid handling and cell counting, variations in assay conditions such as temperature and incubation times, and the use of suboptimal or inappropriate tools.[2][3][4] Specific to this compound, its role as a cytochrome P-450 inhibitor means that variability can also be introduced through interactions with other compounds in the experimental system or differential expression of P-450 enzymes in the cell lines being used.
Q3: How can I minimize variability in my cell-based assays with this compound?
To minimize variability, it is crucial to standardize experimental protocols. This includes using consistent and calibrated liquid handling instruments, ensuring accurate cell counting and seeding densities, and maintaining stable incubation conditions (temperature, humidity, CO2).[2][5] For a compound like this compound, it is also important to carefully select cell lines and be aware of their metabolic enzyme expression profiles. Implementing standardized operating procedures for all assay steps is highly recommended.[4]
Q4: Are there any known off-target effects of this compound that could contribute to variability?
As a potent inhibitor of cytochrome P-450, this compound can affect the metabolism of various substrates, not just steroid hormones.[1] This can lead to off-target effects if other compounds in your assay are metabolized by these enzymes. This could manifest as unexpected potentiation or inhibition of other treatments, contributing to experimental variability.
Q5: How does this compound compare to other similar inhibitors like metyrapone?
This compound is a more potent inhibitor of ethylmorphine metabolism than metyrapone and shows even greater relative potency for aniline and benzo[a]pyrene metabolism.[1] While both compounds produce type II spectral changes in hepatic microsomes, this compound demonstrates a greater apparent affinity for cytochrome(s) P-450.[1]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure thorough mixing of cell suspension before plating. Use a validated cell counting method to ensure accurate cell numbers in each well.[5] |
| Pipetting Errors | Calibrate and use appropriate pipettes for the volumes being dispensed. Employ reverse pipetting for viscous solutions.[2] |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more susceptible to evaporation. Alternatively, fill the outer wells with sterile media or water. |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation. If observed, reassess the solubility of this compound in your assay medium and consider using a lower concentration or a different solvent. |
Issue 2: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Variations in Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly monitor cell health and viability. Different cell passage numbers can impact experimental results.[4] |
| Inconsistent Incubation Times | Strictly adhere to the specified incubation times in your protocol.[4] |
| Reagent Variability | Use fresh dilutions of this compound for each experiment. Ensure all other reagents are within their expiration dates and stored correctly. |
| Cell Line Instability | Periodically perform cell line authentication to ensure the identity and purity of your cell line. |
| Metabolic Activity of Cells | The expression of cytochrome P-450 enzymes can vary with cell density and culture conditions. Standardize these parameters to ensure consistent metabolic activity. |
Issue 3: Unexpected or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Inhibition of Other P-450 Isoforms | This compound is a broad P-450 inhibitor.[1] Consider using more specific inhibitors if you need to target a particular isoform. Run control experiments to assess the impact of this compound on the metabolism of other compounds in your assay. |
| Interaction with Assay Components | Some assay reagents (e.g., fluorescent dyes) can be substrates for P-450 enzymes. Test for direct interactions between this compound and your assay readout system in a cell-free setup. |
| Activation of Unintended Signaling Pathways | As with many kinase inhibitors, off-target effects on other signaling pathways are possible.[6][7] Consider performing a broader kinase panel screen to identify potential off-target activities. |
Experimental Protocols
Key Experiment: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and calculate the required cell suspension volume for the desired seeding density (e.g., 5,000 cells/well in a 96-well plate).
-
Seed cells into the microplate and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Logical Workflow for Troubleshooting Experimental Variability
Caption: Troubleshooting workflow for experimental variability.
Hypothetical Signaling Pathway Affected by this compound
Caption: Inhibition of steroidogenesis by this compound.
References
- 1. Inhibition of hepatic microsomal drug metabolism by the steroid hydroxylase inhibitor SU-10'603 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Su 10603 Treatment Protocols
To provide the most accurate guidance, it is crucial to identify the specific molecule you are working with, as "Su 10603" can refer to two distinct inhibitors with different targets and mechanisms of action. Please select the compound you are using from the options below to access the relevant troubleshooting guides and FAQs.
Option 1: this compound (CYP17A1 Inhibitor)
Technical Support Guide for this compound (CYP17A1 Inhibitor)
This guide provides troubleshooting and frequently asked questions for researchers using this compound, a known inhibitor of steroid 17α-hydroxylase (CYP17A1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pyridine derivative that acts as a potent inhibitor of steroid 17α-hydroxylase (CYP17A1), an enzyme crucial for the biosynthesis of steroid hormones, including androgens and estrogens.[1][2] It also inhibits other hepatic microsomal monooxygenases.[1] Its mechanism is comparable to the structurally related compound, metyrapone.[1]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in endocrinology and cancer research to study the effects of inhibiting steroidogenesis. It has been utilized in studies investigating hormone-dependent cancers and in neuroscience research to understand the local synthesis of steroids in tissues like the hippocampus.[2]
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in an organic solvent such as DMSO. For stock solutions, it is advisable to store them at -20°C or -80°C. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent enzyme inhibition | - Inaccurate concentration of this compound.- Degradation of the compound.- Issues with the enzyme assay conditions. | - Verify the concentration of your stock solution using spectrophotometry.- Prepare fresh dilutions for each experiment.- Ensure optimal pH, temperature, and substrate concentration for your CYP17A1 assay. |
| Low cell viability in culture | - High concentration of this compound leading to off-target effects or cytotoxicity.- Solvent toxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below cytotoxic levels (typically <0.5%). |
| Precipitation of the compound in media | - Poor solubility of this compound in aqueous solutions. | - Increase the concentration of serum in the media if appropriate for the experiment.- Use a carrier protein like bovine serum albumin (BSA).- Briefly sonicate the solution to aid dissolution. |
Experimental Protocols
Protocol 1: In Vitro CYP17A1 Inhibition Assay
-
Prepare Microsomes: Isolate liver microsomes from rats or guinea pigs as a source of CYP17A1.
-
Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, a suitable buffer (e.g., potassium phosphate buffer), and a substrate for CYP17A1 (e.g., progesterone).
-
Add Inhibitor: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a vehicle control (DMSO only).
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Stop Reaction: Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: Analyze the formation of the product (e.g., 17α-hydroxyprogesterone) using HPLC or LC-MS/MS to determine the inhibitory activity of this compound.
Signaling Pathway
Caption: Inhibition of steroidogenesis by this compound.
Option 2: CAY10603 / BML-281 (HDAC6 Inhibitor)
Technical Support Guide for CAY10603 (HDAC6 Inhibitor)
This guide provides troubleshooting and frequently asked questions for researchers using CAY10603 (also known as BML-281), a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CAY10603?
A1: CAY10603 is a highly potent and selective inhibitor of HDAC6, with an IC50 in the picomolar range (2 pM).[3] It also exhibits inhibitory activity against other HDACs, such as HDAC1, HDAC2, HDAC3, and HDAC10, but at much higher concentrations.[3] Its primary mode of action is the inhibition of the deacetylase activity of HDAC6.[3]
Q2: What are the common research applications for CAY10603?
A2: CAY10603 is widely used in cancer research, particularly for pancreatic and lung adenocarcinoma.[3] Studies have shown its ability to suppress cell proliferation and induce apoptosis in cancer cell lines.[3] It has also been investigated for its synergistic effects with other anti-cancer drugs like gefitinib.[3]
Q3: How should I dissolve and store CAY10603?
A3: CAY10603 is typically dissolved in DMSO for in vitro studies. For in vivo applications, a formulation of 50% PEG300 and 50% saline has been suggested, though this may require heating and sonication to achieve dissolution.[3] Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in IC50 values | - Cell line-specific sensitivity.- Differences in experimental conditions (e.g., seeding density, incubation time).- Compound degradation. | - Confirm the identity and passage number of your cell line.- Standardize your experimental protocol, including cell seeding density and treatment duration.- Use freshly prepared dilutions of CAY10603 for each experiment. |
| Unexpected off-target effects | - At higher concentrations, CAY10603 can inhibit other HDACs.[3]- Non-specific cellular stress. | - Perform a dose-response study to identify the concentration range where HDAC6 inhibition is selective.- Include appropriate controls, such as a less potent HDAC inhibitor or a structurally related inactive compound. |
| Inconsistent results in apoptosis assays | - Suboptimal timing of the assay.- Insufficient drug concentration to induce apoptosis. | - Conduct a time-course experiment to determine the optimal time point for observing apoptosis after treatment.- Titrate the concentration of CAY10603 to find the effective dose for inducing apoptosis in your specific cell line. |
Quantitative Data
Table 1: IC50 Values of CAY10603 in Pancreatic Cancer Cell Lines [3]
| Cell Line | IC50 (µM) |
| BxPC-3 | 1 |
| HupT3 | 0.3 |
| Mia Paca-2 | 0.1 |
| Panc 04.03 | 0.1 |
| SU.86.86 | 0.6 |
Table 2: IC50 Values of CAY10603 for Various HDACs [3]
| HDAC Isoform | IC50 |
| HDAC6 | 2 pM |
| HDAC1 | 271 nM |
| HDAC2 | 252 nM |
| HDAC3 | 0.42 nM |
| HDAC8 | 6851 nM |
| HDAC10 | 90.7 nM |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed pancreatic cancer cells (e.g., Mia Paca-2) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of CAY10603 (dissolved in DMSO) for 72 hours. Include a vehicle control (DMSO only).
-
Add MTT Reagent: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway
Caption: CAY10603 inhibits HDAC6, leading to increased α-tubulin acetylation.
Experimental Workflow
Caption: A typical experimental workflow for evaluating CAY10603.
References
Troubleshooting unexpected results with Su 10603
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Su 10603.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a specific inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1), also known as 17α-hydroxylase/17,20-lyase. This enzyme plays a crucial role in the biosynthesis of steroid hormones. By inhibiting CYP17A1, this compound blocks the conversion of pregnane steroids into androgens, thereby functioning as an androgen synthesis inhibitor.[1]
Q2: Are this compound and CAY10603 the same compound?
No, they are different compounds with distinct mechanisms of action. This compound is a CYP17A1 inhibitor involved in steroidogenesis. In contrast, CAY10603 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[2] It is critical to ensure you are using the correct compound for your intended experiment.
Q3: What are the potential off-target effects of this compound?
Q4: How might inhibition of CYP17A1 by this compound affect glucocorticoid and mineralocorticoid synthesis?
CYP17A1 has two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. Inhibition of the 17α-hydroxylase activity can lead to a decrease in the production of cortisol (a glucocorticoid).[1][4] This can result in an accumulation of upstream mineralocorticoids, potentially leading to side effects such as hypertension and hypokalemia. Non-selective CYP17A1 inhibitors often necessitate the co-administration of a glucocorticoid to prevent adrenal insufficiency.[1] The precise impact of this compound on these pathways should be experimentally determined.
Troubleshooting Guide
Unexpected or Noisy Data
| Question | Possible Cause | Suggested Solution |
| Why am I observing inconsistent or no inhibition of steroidogenesis? | Compound Instability: this compound may be unstable in your experimental conditions. | Prepare fresh stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider performing a time-course experiment to assess the stability of the compound in your cell culture medium. |
| Solubility Issues: The compound may have precipitated out of solution, leading to a lower effective concentration. | Ensure complete dissolution of the solid compound when preparing the stock solution. Visually inspect for any precipitation. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5][6][7][8] | |
| Incorrect Concentration: The concentration of this compound used may be too low for effective inhibition or too high, leading to off-target effects or cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental setup. An IC50 determination is recommended. | |
| My results show high variability between replicates. | Cell Health and Density: Inconsistent cell seeding density or poor cell viability can lead to variable results. | Ensure a uniform single-cell suspension before seeding. Use a consistent cell number for all experiments and monitor cell viability using methods like Trypan Blue exclusion. |
| Pipetting Errors: Inaccurate pipetting of the compound or reagents can introduce significant variability. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the treatment medium to add to replicate wells. |
Cell Viability and Morphology Issues
| Question | Possible Cause | Suggested Solution |
| Why are my cells dying after treatment with this compound? | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.[5][6][7][8] | The final concentration of DMSO in the cell culture medium should ideally be below 0.1% and not exceed 0.5%.[5][6][7][8] Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Compound Cytotoxicity: this compound itself may be cytotoxic at higher concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. | |
| I am observing changes in cell morphology after treatment. | On-target or Off-target Effects: Changes in cell shape and adherence can be a result of the intended biological effect or an unintended off-target effect of the compound. | Document any morphological changes with microscopy. Correlate these changes with the dose of this compound and the expected biological outcome. Consider investigating potential off-target pathways that might be affected. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh out the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of a high-purity, sterile solvent (e.g., DMSO) to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath may aid dissolution, but be cautious of potential degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark. A product sheet for this compound suggests storage at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[2]
General Protocol for Steroidogenesis Inhibition Assay using H295R Cells
This protocol is based on the OECD Test Guideline 456 for the H295R Steroidogenesis Assay and should be adapted for use with this compound.[3][9][10][11]
-
Cell Seeding: Seed H295R cells in 24-well plates at a density that allows for logarithmic growth during the experiment. Culture the cells in a suitable medium, such as DMEM/F12 supplemented with serum and other necessary additives.[9][12]
-
Acclimation: Allow the cells to acclimate for 24 hours after seeding.
-
Treatment Preparation: Prepare serial dilutions of this compound in the cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same final concentration of solvent) and positive controls (a known inhibitor and a known inducer of steroidogenesis).
-
Cell Treatment: After the acclimation period, replace the medium with the prepared treatment solutions. Expose the cells to the different concentrations of this compound and controls for 48 hours.[3][9][10][11]
-
Sample Collection: At the end of the exposure period, collect the cell culture medium from each well for hormone analysis.
-
Hormone Measurement: Measure the concentrations of key steroid hormones (e.g., testosterone and estradiol) in the collected medium using appropriate methods such as ELISA or LC-MS/MS.
-
Cell Viability Assay: Immediately after collecting the medium, assess cell viability in each well using a standard method (e.g., MTT assay) to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂ClNO | [2] |
| Molecular Weight | 257.72 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, dry and dark. | [2] |
| Solubility | Data not readily available. Recommended to test solubility in common solvents like DMSO or ethanol. |
Table 2: Example Data Table for Dose-Response Experiment
| This compound Conc. (µM) | Testosterone (ng/mL) | Estradiol (pg/mL) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 | ||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| Positive Control (Inhibitor) | |||
| Positive Control (Inducer) |
Visualizations
Caption: Steroidogenesis pathway highlighting the inhibition of CYP17A1 by this compound.
Caption: General experimental workflow for a steroidogenesis inhibition assay.
References
- 1. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 5-oxo-ETE activates migration of H295R adrenocortical cells via MAPK and PKC pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csstc.org [csstc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. NCI-H295R Cells [cytion.com]
Validation & Comparative
A Comparative Analysis of Su-10603 and Other CYP17A1 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the investigational CYP17A1 inhibitor Su-10603 with other prominent inhibitors of the same enzyme: Abiraterone, Orteronel, Galeterone, and Seviteronel. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data to facilitate informed decisions in research and development.
Introduction to CYP17A1 Inhibition
Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the androgen biosynthesis pathway, exhibiting both 17α-hydroxylase and 17,20-lyase activities. Inhibition of CYP17A1 is a key therapeutic strategy in the treatment of androgen-dependent diseases, most notably castration-resistant prostate cancer (CRPC). By blocking androgen production, these inhibitors can effectively slow disease progression. This guide focuses on the comparative efficacy and characteristics of Su-10603 and other significant CYP17A1 inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for Su-10603 and other leading CYP17A1 inhibitors against the enzyme's two key activities.
| Inhibitor | 17α-Hydroxylase IC50 (nM) | 17,20-Lyase IC50 (nM) | Selectivity for 17,20-Lyase |
| Su-10603 | ~500[1] | Data Not Available | Not Specific[1] |
| Abiraterone | 2.5[2] | 15[2] | 6-fold more selective for 17α-hydroxylase[2] |
| Orteronel | 38 (monkey)[3] | 27 (monkey)[3] | 5.4-fold more selective for 17,20-lyase (human)[3] |
| Galeterone | Data Not Available | Potent Inhibitor[4] | Selective for 17,20-lyase[4] |
| Seviteronel | 670[5] | 69[5][6] | ~10-fold selective for 17,20-lyase[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CYP17A1 inhibitors.
In Vitro CYP17A1 Inhibition Assay
Objective: To determine the IC50 values of test compounds against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Methodology:
-
Enzyme Source: Human adrenal microsomes or recombinant human CYP17A1 expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrates:
-
For 17α-hydroxylase activity: Radiolabeled [14C]-Progesterone.
-
For 17,20-lyase activity: Radiolabeled [3H]-17α-hydroxypregnenolone.
-
-
Incubation:
-
The reaction mixture contains the enzyme source, a NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test inhibitor at various concentrations in a phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of the radiolabeled substrate.
-
Incubations are carried out at 37°C for a specified time.
-
-
Extraction and Analysis:
-
The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
Steroids are extracted from the aqueous phase.
-
The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quantification:
-
The amount of product formation (e.g., 17α-hydroxyprogesterone for hydroxylase activity, dehydroepiandrosterone for lyase activity) is quantified using a radioactivity detector.
-
-
Data Analysis:
-
IC50 values are calculated by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen biosynthesis pathway targeted by CYP17A1 inhibitors and a typical experimental workflow for their evaluation.
Discussion of Comparative Data
Su-10603 is a known inhibitor of CYP17A1, specifically targeting the 17α-hydroxylase activity with a reported IC50 of approximately 0.5 mM in guinea pig adrenal mitochondria.[1] However, it is important to note that this study also indicated a lack of specificity, as Su-10603 was found to inhibit other adrenal monooxygenases.[1] In comparison, Abiraterone is a potent inhibitor of both 17α-hydroxylase and 17,20-lyase activities, with a slight preference for the former.[2] Orteronel and Seviteronel, on the other hand, exhibit selectivity for the 17,20-lyase activity, which is a desirable characteristic as it may reduce the side effects associated with glucocorticoid synthesis inhibition.[3][5] Galeterone is also a selective inhibitor of 17,20-lyase and possesses additional mechanisms of action, including androgen receptor antagonism and degradation.[4]
The available data on Su-10603 is limited compared to the more clinically advanced inhibitors. Further studies are required to determine its IC50 against the 17,20-lyase activity and to establish a more comprehensive selectivity profile against other cytochrome P450 enzymes. The current findings suggest that while Su-10603 is an active CYP17A1 inhibitor, its potency and selectivity may be lower than other compounds in this class.
Conclusion
This comparative guide highlights the current understanding of Su-10603 in the context of other well-characterized CYP17A1 inhibitors. While Su-10603 demonstrates inhibitory activity against CYP17A1, more extensive preclinical data is necessary to fully assess its potential as a therapeutic agent. Researchers are encouraged to utilize the provided experimental protocols as a foundation for further investigation into the efficacy and selectivity of Su-10603 and other novel CYP17A1 inhibitors.
References
- 1. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP17A1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
Validating Su 10603's Inhibition of 17α-Hydroxylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Su 10603, a known inhibitor of 17α-hydroxylase (CYP17A1), with other alternative inhibitors. Supporting experimental data and detailed methodologies are presented to aid in the validation and assessment of its performance.
Introduction to 17α-Hydroxylase Inhibition
The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) is a critical component in the steroidogenesis pathway, responsible for the biosynthesis of glucocorticoids and sex steroids. Its dual enzymatic activities, 17α-hydroxylase and 17,20-lyase, make it a key target for therapeutic intervention in hormone-dependent diseases, notably prostate cancer. By inhibiting CYP17A1, the production of androgens that fuel the growth of prostate cancer cells can be significantly reduced. This compound is a pyridine derivative that has been widely utilized as a steroid 17α-hydroxylase inhibitor in research settings. This guide evaluates its inhibitory profile in comparison to other well-established inhibitors.
Comparative Analysis of 17α-Hydroxylase Inhibitors
The following table summarizes the quantitative data for this compound and two alternative inhibitors, Abiraterone and Ketoconazole. The data highlights the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which are key metrics for evaluating the potency of an inhibitor.
| Inhibitor | Target Enzyme | IC50 / Ki | Organism/System | Reference |
| This compound | 11β-hydroxylase | ~ 0.5 mM (IC50) | Guinea Pig Adrenal Mitochondria | |
| Cholesterol Side-Chain Cleavage | ~ 0.1 mM (IC50) | Guinea Pig Adrenal Mitochondria | ||
| Benzo[a]pyrene hydroxylase / Benzphetamine demethylase | ~ 0.05 mM (IC50) | Guinea Pig Adrenal Microsomes | ||
| Abiraterone | 17α-hydroxylase | 73 nM (IC50) | Not Specified | |
| 17,20-lyase | 12 nM (IC50) | Not Specified | ||
| Ketoconazole | 17α-hydroxylase | 3.76 µM (IC50) | Not Specified | |
| 17,20-lyase | 1.66 µM (IC50) | Not Specified |
Experimental Protocols
A detailed methodology for validating the inhibition of 17α-hydroxylase is crucial for reproducible and comparable results. The following is a generalized protocol based on common in vitro assays.
In Vitro 17α-Hydroxylase Inhibition Assay using Microsomal Preparations
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against 17α-hydroxylase activity.
2. Materials:
- Enzyme Source: Microsomal fractions isolated from tissues expressing CYP17A1 (e.g., human or rat adrenal glands, testes, or engineered cell lines overexpressing the enzyme).
- Substrate: Radiolabeled [³H]-Progesterone or non-radiolabeled progesterone.
- Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
- Test Compound: this compound and other inhibitors (e.g., Abiraterone, Ketoconazole) dissolved in a suitable solvent (e.g., DMSO).
- Reaction Buffer: Phosphate buffer (pH 7.4).
- Quenching Solution: A solution to stop the enzymatic reaction (e.g., a mixture of organic solvents like ethyl acetate and isooctane).
- Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS) for product quantification.
3. Procedure:
- Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the microsomal preparation, reaction buffer, and the test compound at various concentrations. A control group without the inhibitor should be included.
- Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction: Start the enzymatic reaction by adding the substrate (progesterone) and the cofactor (NADPH).
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
- Termination of Reaction: Stop the reaction by adding the quenching solution.
- Extraction of Steroids: Vortex the mixture to extract the steroids into the organic phase and then centrifuge to separate the phases.
- Analysis: Transfer the organic layer to a new tube, evaporate the solvent, and reconstitute the residue in a mobile phase suitable for HPLC or LC-MS analysis.
- Quantification: Inject the sample into the analytical system to separate and quantify the substrate (progesterone) and the product (17α-hydroxyprogesterone).
4. Data Analysis:
- Calculate the rate of product formation in the presence and absence of the inhibitor.
- Determine the percentage of inhibition for each concentration of the test compound relative to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing the Mechanism of Action
To better understand the role of 17α-hydroxylase and the inhibitory action of compounds like this compound, the following diagrams illustrate the steroidogenesis pathway and the experimental workflow.
Caption: Steroidogenesis pathway highlighting CYP17A1's role and this compound's inhibitory action.
Caption: Workflow for determining the IC50 of a 17α-hydroxylase inhibitor.
Unveiling the Cross-Reactivity Profile of Su 10603 with Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Su 10603 with various cytochrome P450 (CYP450) enzymes. This compound is primarily recognized as a potent and specific inhibitor of CYP17A1 (steroid 17α-hydroxylase/17,20-lyase), a key enzyme in androgen biosynthesis. Understanding its potential interactions with other P450 isoforms is crucial for evaluating its off-target effects and potential for drug-drug interactions. This document summarizes the available experimental data on the inhibitory effects of this compound and its structural analog, metyrapone, on other P450 enzymes and provides detailed experimental methodologies for assessing such interactions.
Executive Summary
While this compound is a well-established inhibitor of CYP17A1, direct quantitative data on its cross-reactivity with a standard panel of drug-metabolizing CYP450 enzymes is limited in publicly available literature. However, early studies have indicated that this compound does exhibit inhibitory activity against other hepatic microsomal monooxygenases. To provide a broader context, this guide also includes data on metyrapone, a structurally related compound with a similar mechanism of action.
Comparative Inhibition Data
The following table summarizes the known inhibitory effects of this compound and its structural analog, metyrapone, on various P450 enzymes. It is important to note the absence of specific IC50 or Ki values for this compound against the major drug-metabolizing CYP isoforms in the available literature.
| Enzyme | This compound Inhibition | Metyrapone Inhibition | Key Substrates for Inhibition Assays |
| CYP17A1 | Primary Target ; Potent Inhibitor | Known Inhibitor | Pregnenolone, Progesterone |
| CYP1A2 | Data not available | Data not available | Phenacetin, Caffeine |
| CYP2C9 | Data not available | Data not available | Diclofenac, S-Warfarin |
| CYP2C19 | Data not available | Data not available | S-Mephenytoin, Omeprazole |
| CYP2D6 | Data not available | Data not available | Dextromethorphan, Bufuralol |
| CYP3A4 | Data not available | Known to bind to and induce CYP3A4 via PXR activation | Midazolam, Testosterone |
| Other Hepatic P450s | Inhibits ethylmorphine demethylation, aniline hydroxylation, and benzo[a]pyrene hydroxylation (approx. 50% inhibition at 0.1-0.2 mM in rat/guinea pig liver microsomes) | Similar inhibitory profile to this compound on some hepatic monooxygenases | Ethylmorphine, Aniline, Benzo[a]pyrene |
Note: The inhibition of ethylmorphine demethylation, aniline hydroxylation, and benzo[a]pyrene hydroxylation by this compound suggests potential interactions with isoforms such as CYP3A4, CYP2E1, and CYP1A1/1B1, respectively, though specific contributions have not been delineated.
Signaling and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to assess P450 inhibition, the following diagrams illustrate a typical experimental workflow and the signaling pathway context of CYP17A1 inhibition.
A Comparative Analysis of Su 10603 and Orteronel: Two CYP17A1 Inhibitors
In the landscape of androgen synthesis inhibitors, both Su 10603 and Orteronel (also known as TAK-700) have emerged as noteworthy compounds targeting the crucial enzyme Cytochrome P450 17A1 (CYP17A1). This enzyme possesses dual catalytic activities—17α-hydroxylase and 17,20-lyase—both of which are pivotal in the biosynthesis of androgens. While both molecules are recognized as inhibitors of this enzyme, they exhibit distinct profiles in terms of their selectivity, clinical development, and available performance data. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing the current understanding of these two compounds.
Mechanism of Action and Enzymatic Inhibition
This compound is characterized primarily as a specific inhibitor of the 17α-hydroxylase activity of CYP17A1. In contrast, Orteronel is a non-steroidal inhibitor that demonstrates greater selectivity for the 17,20-lyase activity of CYP17A1. This difference in selectivity is a key distinguishing feature. Orteronel was found to be 5.4 times more potent at inhibiting the 17,20-lyase activity compared to the 17α-hydroxylase activity in a cell-free enzyme assay. This preferential inhibition of the 17,20-lyase is intended to more specifically block androgen production while potentially having a lesser impact on cortisol synthesis, which relies on the 17α-hydroxylase activity.
The following diagram illustrates the androgen biosynthesis pathway and the points of inhibition for both compounds.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the inhibitory potency of this compound and Orteronel is challenging due to the limited publicly available data for this compound. However, extensive data exists for Orteronel, as summarized in the table below.
| Compound | Target Enzyme Activity | IC50 (nM) | Assay System |
| Orteronel | Human 17,20-lyase | 38 | Cell-free enzyme assay |
| Human 17,20-lyase | 19 | Microsomes expressing human CYP isoforms | |
| Monkey 17,20-lyase | 27 | Not specified | |
| Monkey 17α-hydroxylase | 38 | Not specified | |
| DHEA production (human adrenal tumor cells) | 37 | Cell-based assay | |
| ACTH-stimulated DHEA production (monkey adrenal cells) | 110 | Cell-based assay | |
| ACTH-stimulated androstenedione production (monkey adrenal cells) | 130 | Cell-based assay | |
| This compound | CYP17A1 (17α-hydroxylase) | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the determination of inhibitory activity are crucial for the interpretation and replication of findings.
Orteronel: Cell-Free Enzyme Inhibition Assay (General Protocol)
A general protocol for a cell-free enzyme inhibition assay to determine IC50 values for CYP17A1 would involve the following steps:
-
Enzyme Preparation: Recombinant human CYP17A1 and its redox partners (e.g., cytochrome P450 reductase) are expressed and purified.
-
Reaction Mixture: A reaction buffer is prepared containing the enzyme complex, a specific substrate for either the 17α-hydroxylase (e.g., progesterone) or 17,20-lyase (e.g., 17α-hydroxypregnenolone) activity, and a cofactor such as NADPH.
-
Inhibitor Addition: Varying concentrations of Orteronel are added to the reaction mixtures.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of a solvent.
-
Product Quantification: The amount of product formed is quantified using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
-
Data Analysis: The percentage of inhibition at each Orteronel concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
The following diagram outlines a typical workflow for such an assay.
Preclinical and Clinical Data
Orteronel has undergone extensive preclinical and clinical development, providing a wealth of data on its pharmacokinetic and pharmacodynamic properties, as well as its clinical efficacy and safety.
Preclinical Pharmacokinetics of Orteronel
| Species | Dose | Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | AUC0-24h (µg·h/mL) |
| Cynomolgus Monkey | 1 mg/kg | Oral | 1.7 | 0.147 | 3.8 | 0.727 |
Clinical Development of Orteronel
Orteronel progressed to Phase III clinical trials for the treatment of castration-resistant prostate cancer (CRPC). However, its development was ultimately halted.
Key Phase III Trial (ELM-PC 5 - NCT01193257):
-
Design: A randomized, double-blind, multicenter trial comparing Orteronel plus prednisone with placebo plus prednisone in patients with metastatic CRPC that has progressed during or following docetaxel-based therapy.
-
Primary Endpoint: Overall Survival (OS).
-
Results: The study did not meet its primary endpoint of a statistically significant improvement in OS. The median OS was 17.0 months for the Orteronel group versus 15.2 months for the placebo group. However, a significant improvement in radiographic progression-free survival (rPFS) was observed (8.3 months vs. 5.7 months).
Phase II Study in Non-metastatic CRPC (nmCRPC):
-
Design: A study of single-agent Orteronel (300 mg twice daily) in men with nmCRPC and rising prostate-specific antigen (PSA).
-
Results: Orteronel demonstrated marked and durable declines in PSA levels. At 3 months, 16% of patients achieved a PSA level of ≤0.2 ng/mL. The median time to PSA progression was 13.8 months, and the median time to metastasis was 25.4 months.
This compound
There is a notable absence of publicly available clinical trial data for this compound. Its use appears to have been primarily in preclinical research settings to investigate the role of 17α-hydroxylase.
Comparative Summary
| Feature | This compound | Orteronel |
| Primary Target | CYP17A1 (17α-hydroxylase) | CYP17A1 (preferentially 17,20-lyase) |
| Selectivity | Primarily inhibits 17α-hydroxylase activity. | More potent inhibitor of 17,20-lyase than 17α-hydroxylase (5.4-fold difference in vitro) |
| Clinical Development | Limited to preclinical research. No significant clinical trial data available. | Progressed to Phase III clinical trials for CRPC; development was discontinued. |
| Reported Efficacy | Data not available from clinical trials. | Showed activity in reducing PSA levels and delaying radiographic progression in CRPC, but failed to improve overall survival in a pivotal Phase III trial. |
| Quantitative Data | IC50 values not readily available in public domain. | Extensive data on IC50, pharmacokinetics, and clinical outcomes available. |
Conclusion
This compound and Orteronel represent two distinct approaches to the inhibition of CYP17A1. This compound is a tool compound primarily used in research to probe the function of 17α-hydroxylase. In contrast, Orteronel was developed as a therapeutic agent with a more selective profile for the 17,20-lyase activity, aiming for a targeted reduction in androgen synthesis.
The extensive clinical trial program for Orteronel, despite not leading to its approval, has provided valuable data for the scientific community regarding the therapeutic potential and challenges of selective 17,20-lyase inhibition in prostate cancer. The lack of clinical data for this compound precludes a direct comparison of their therapeutic efficacy and safety in humans. Future research on CYP17A1 inhibitors may build upon the lessons learned from the development of compounds like Orteronel to design next-generation agents with improved therapeutic profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
